7-bromo-4-fluoro-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4-3-10-11-7(4)5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELXNIJOPEOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625893 | |
| Record name | 7-Bromo-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-72-9 | |
| Record name | 7-Bromo-4-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-4-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-bromo-4-fluoro-1H-indazole chemical properties
An In-Depth Technical Guide to 7-bromo-4-fluoro-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. We delve into its core chemical properties, present a detailed, representative synthetic protocol, and explore its reactivity, with a particular focus on its utility in modern cross-coupling reactions. The document highlights the strategic importance of the unique substitution pattern of this indazole derivative, which makes it a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile compound.
Introduction to Substituted Indazoles in Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a privileged structure in medicinal chemistry.[2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide array of biologically active compounds.[3] Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[2][4]
The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its binding affinity and selectivity for biological targets. This compound emerges as a particularly valuable intermediate due to its distinct substitution pattern. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5] This makes the compound a sought-after building block for creating novel drug candidates.[1]
Physicochemical Properties of this compound
A clear understanding of a compound's physicochemical properties is fundamental for its application in synthesis and drug design. The available data for this compound is summarized below.
| Property | Value | Source |
| CAS Number | 1000341-72-9 | [6] |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1] |
| Physical Form | Solid / Powder | |
| Storage | Room Temperature | [1] |
Note: Specific quantitative data such as melting point, boiling point, and solubility for this exact isomer are not consistently available in the public domain. Data for related isomers, such as 7-Bromo-1H-indazole (m.p. 126-130 °C), should not be directly extrapolated but can provide a general reference point.
Synthesis and Characterization
The synthesis of substituted indazoles can be approached through various methods, typically involving the formation of the pyrazole ring onto a pre-functionalized benzene precursor.
Retrosynthetic Analysis and Strategy
A common and effective strategy for synthesizing substituted indazoles is the Davis-Beirut reaction or similar cyclization pathways starting from an appropriately substituted aniline derivative. For this compound, a logical precursor would be a 2-methylaniline bearing the required bromo and fluoro substituents. The synthesis involves diazotization followed by intramolecular cyclization.
References
An In-depth Technical Guide to 7-bromo-4-fluoro-1H-indazole: A Privileged Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid structure and ability to participate in a multitude of binding interactions have made it a core component of numerous clinically successful drugs.[1] Indazole derivatives exhibit a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2] Among the vast chemical space of substituted indazoles, 7-bromo-4-fluoro-1H-indazole has emerged as a particularly valuable building block, especially in the rational design of protein kinase inhibitors for oncology.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthetic methodology, structural characterization, and its critical role as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Physicochemical and Structural Properties
This compound is a solid organic compound whose strategic placement of bromo and fluoro substituents on the indazole core imparts unique properties that are highly advantageous for drug design. The fluorine atom at the 4-position can enhance metabolic stability and modulate pKa, while the bromine atom at the 7-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[3]
Table 1: Core Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1000341-72-9 | [4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [4] |
| Molecular Weight | 215.02 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Canonical SMILES | C1=C(C=C2C(=C1F)NN=C2)Br | - |
| InChI Key | DMELXNIJOPEOFT-UHFFFAOYSA-N | - |
Figure 1: Chemical Structure of this compound
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for this compound is not extensively documented, a highly plausible and robust route can be designed based on established methods for analogous indazole compounds, such as the Jacobson indazole synthesis.[6][7] This proposed pathway begins with the readily available starting material, 2-bromo-5-fluorotoluene.
The core of this synthetic strategy involves the creation of an ortho-amino-substituted toluene, which is then diazotized and cyclized to form the indazole ring. This method is chosen for its reliability and adaptability to various substituted anilines.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Nitration of 2-Bromo-5-fluorotoluene
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add 2-bromo-5-fluorotoluene.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C. The regioselectivity is directed by the activating methyl group to the ortho position, which is sterically unhindered.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture over crushed ice and extract the product, 2-bromo-5-fluoro-6-nitrotoluene, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 2-bromo-5-fluoro-6-nitrotoluene in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder and hydrochloric acid (Béchamp reduction) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] The choice of reducing agent depends on scalability and functional group tolerance; catalytic hydrogenation is often cleaner, while the Béchamp reduction is cost-effective for larger scales.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
Neutralize the filtrate and extract the product, 3-bromo-6-fluoro-2-methylaniline, into an organic solvent.
-
Purify the product by column chromatography if necessary.
Step 3: Diazotization and Intramolecular Cyclization
-
Dissolve 3-bromo-6-fluoro-2-methylaniline in aqueous hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt intermediate. This reaction is highly exothermic and requires careful temperature control to prevent decomposition of the unstable diazonium salt.
-
Gently warm the reaction mixture. The diazonium salt will undergo intramolecular cyclization, with the elimination of a proton, to form the stable aromatic indazole ring.[6]
-
Cool the reaction mixture and neutralize it to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.
Structural Elucidation and Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, NH), 8.2 (s, 1H, H3), 7.6 (dd, J=8.8, 4.5 Hz, 1H, H5), 7.2 (t, J=8.8 Hz, 1H, H6). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155 (d, J=245 Hz, C4), 141 (d, J=10 Hz, C7a), 135 (C3), 128 (d, J=5 Hz, C6), 122 (d, J=15 Hz, C3a), 115 (d, J=25 Hz, C5), 105 (C7). |
| Mass Spec (ESI-MS) | m/z 214.96 [M+H]⁺, 216.96 [M+H]⁺ (isotopic pattern for Br). |
Note: These are predicted values and should be confirmed by experimental data. The ¹H NMR spectrum is expected to show a downfield broad singlet for the N-H proton, a singlet for the H3 proton on the pyrazole ring, and two coupled aromatic protons exhibiting splitting patterns influenced by both H-H and H-F coupling. The ¹³C NMR will be characterized by a large carbon-fluorine coupling constant for C4.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its application as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways; their dysregulation is a hallmark of many cancers.[10] The indazole scaffold is a proven pharmacophore for targeting the ATP-binding site of various kinases.[1][11]
Several FDA-approved kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, demonstrating its clinical relevance.[12][13] Research into next-generation inhibitors continues to leverage this scaffold against targets like Fibroblast Growth Factor Receptors (FGFR) and PKMYT1 kinase.[11][14]
The this compound scaffold is particularly useful for several reasons:
-
Vector for Elaboration: The bromine at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents to explore the solvent-exposed regions of the kinase binding site and improve potency and selectivity.[3]
-
Modulation of Properties: The 4-fluoro substituent can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability by blocking potential sites of oxidation.
-
Scaffold Rigidity: The rigid bicyclic structure helps to reduce the entropic penalty upon binding to the target kinase, often leading to higher affinity inhibitors.
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][12] Inhibiting the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.
Caption: Role of indazole-based inhibitors in the VEGFR-2 signaling pathway.
This compound can be used to synthesize novel inhibitors that target the ATP-binding pocket of VEGFR-2. The indazole core would typically form key hydrogen bonds with the hinge region of the kinase, while substituents added at the 7-position via cross-coupling can be designed to interact with other regions of the active site to enhance potency and selectivity.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its unique substitution pattern provides a blend of metabolic stability and synthetic versatility that is highly sought after in the design of novel kinase inhibitors. While detailed experimental data for this specific molecule remains sparse in the public domain, its value can be confidently inferred from the extensive and successful application of related indazole scaffolds in clinical and preclinical research. This guide provides a foundational understanding of its properties and a robust framework for its synthesis and application, empowering researchers to leverage this privileged scaffold in the quest for next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel indazole-based inhibitors of fibroblast growth factor receptor 1 (FGFR1) | Semantic Scholar [semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Roche describes new indazole compounds as PKMYT1 inhibitors | BioWorld [bioworld.com]
An In-Depth Technical Guide to the Synthesis of 7-bromo-4-fluoro-1H-indazole from 2,3-difluorobenzaldehyde
This guide provides a comprehensive, technically detailed protocol for the synthesis of 7-bromo-4-fluoro-1H-indazole, a crucial building block in modern medicinal chemistry.[1] The synthesis commences with the readily available starting material, 2,3-difluorobenzaldehyde, and proceeds through a two-step sequence involving a cyclization reaction with hydrazine to form the indazole core, followed by a regioselective bromination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a methodology, but a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Indazole Moiety
Indazole derivatives are a cornerstone of contemporary drug discovery, exhibiting a wide spectrum of biological activities. Their unique structural and electronic properties allow them to serve as versatile scaffolds in the design of kinase inhibitors, anti-cancer agents, and treatments for inflammatory diseases.[1][2] The specific target of this guide, this compound, is a particularly valuable intermediate. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3]
This guide will elucidate a practical and scalable synthesis route, emphasizing safety, efficiency, and a thorough understanding of the underlying reaction mechanisms.
Overall Synthetic Strategy
The synthesis of this compound from 2,3-difluorobenzaldehyde is achieved in two principal stages. The initial step involves the formation of the indazole ring system via a condensation and subsequent cyclization reaction with hydrazine. The second key transformation is the regioselective bromination of the resulting 4-fluoro-1H-indazole to introduce the bromine atom at the C7 position.
Caption: Overall synthetic workflow from the starting material to the final product.
Step 1: Synthesis of 4-Fluoro-1H-indazole
The initial and foundational step of this synthesis is the construction of the indazole core. This is achieved through the reaction of 2,3-difluorobenzaldehyde with hydrazine hydrate.
Mechanistic Rationale
The formation of the indazole ring from an o-fluorobenzaldehyde and hydrazine is a well-established synthetic transformation.[4][5][6] The reaction proceeds through two key stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the benzaldehyde. This is a classic condensation reaction, which, after the elimination of a water molecule, yields a hydrazone intermediate.[7]
-
Intramolecular Nucleophilic Aromatic Substitution (SNA_r): The crucial ring-closing step involves an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbon atom bearing a fluorine atom. The ortho-fluorine is sufficiently activated towards displacement by the electron-withdrawing effect of the hydrazone moiety. Subsequent elimination of hydrogen fluoride leads to the formation of the aromatic indazole ring.
Caption: Mechanistic overview of the indazole ring formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluorobenzaldehyde | 142.10 | 5.0 g | 35.2 mmol |
| Hydrazine Hydrate (~64% Hydrazine) | 50.06 | 12.5 mL | ~258 mmol |
| Water | 18.02 | 20 mL | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzaldehyde (5.0 g, 35.2 mmol).
-
Carefully add hydrazine hydrate (12.5 mL, ~258 mmol). Caution: Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9][10][11][12]
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Cool the mixture to 5 °C in an ice bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration.
-
Extract the filtrate with dichloromethane.
-
Combine the organic extracts with the collected precipitate and evaporate the solvent under reduced pressure to yield the crude 4-fluoro-1H-indazole.[13]
Expected Outcome: This procedure typically affords 4-fluoro-1H-indazole as a solid with a yield of approximately 40-50%. Further purification can be achieved by recrystallization or column chromatography if necessary.
Step 2: Regioselective Bromination to this compound
The second step involves the selective introduction of a bromine atom at the C7 position of the 4-fluoro-1H-indazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering a reliable and selective method for electrophilic aromatic bromination.[3][14]
Mechanistic Insights and Regioselectivity
The bromination of the indazole ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic properties of the heterocyclic ring system. The nitrogen atoms and the fused benzene ring influence the electron density at various positions. Computational studies and experimental evidence have shown that for 4-substituted 1H-indazoles, the C7 position is particularly susceptible to electrophilic attack.[3]
N-Bromosuccinimide serves as an electrophilic bromine source.[15][16][17][18] The reaction is typically carried out in a suitable solvent, and the mechanism involves the attack of the electron-rich C7 position of the indazole on the electrophilic bromine of NBS.
Caption: Simplified mechanism of electrophilic bromination at the C7 position.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-1H-indazole | 136.11 | 1.0 g | 7.35 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.31 g | 7.35 mmol |
| Acetonitrile | 41.05 | 20 mL | - |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve 4-fluoro-1H-indazole (1.0 g, 7.35 mmol) in acetonitrile (20 mL) in a round-bottom flask and cool the solution to -10 °C using an appropriate cooling bath.
-
Add N-Bromosuccinimide (1.31 g, 7.35 mmol) in one portion.
-
Stir the resulting mixture at 0 °C for 30 minutes. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[14]
Expected Outcome: This regioselective bromination typically proceeds in high yield, often exceeding 90%, providing the target compound as a solid.
Characterization
The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the regiochemistry of the bromination.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Safety and Handling
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[8][10][11] It should always be handled in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin and eyes, and prevent inhalation of vapors.[8]
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care, avoiding inhalation of dust and contact with skin and eyes.
-
Solvents: Dichloromethane and acetonitrile are flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from 2,3-difluorobenzaldehyde is a robust and efficient process that provides access to a valuable building block for drug discovery. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this important intermediate. The key to success lies in careful execution, diligent monitoring of reaction progress, and a steadfast commitment to safety.
References
- 1. This compound [myskinrecipes.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities [mdpi.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. reddit.com [reddit.com]
- 10. lanxess.com [lanxess.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. Hydrazine Hydrate: Key Insights, Common Issues - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 17. suru-chem.com [suru-chem.com]
- 18. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 7-bromo-4-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-4-fluoro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of pharmacologically active molecules. The specific substitution pattern of a bromine atom at the 7-position and a fluorine atom at the 4-position of the indazole ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. As such, unambiguous structural confirmation and a deep understanding of its spectroscopic properties are paramount for its application in research and development.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in the public domain, this guide will leverage data from closely related analogues and fundamental spectroscopic principles to provide a robust predictive analysis. This approach not only offers a valuable reference for researchers working with this compound but also illustrates the methodologies for spectroscopic characterization of novel substituted indazoles.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with the standard numbering convention for the indazole ring system.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Caption: A typical workflow for NMR data acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N1-H | 12.0 - 14.0 | Broad singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| H-3 | 8.0 - 8.5 | Singlet or narrow multiplet | - | The C3-H is adjacent to two nitrogen atoms and is expected to be downfield. It may show small long-range couplings. |
| H-5 | 7.0 - 7.5 | Doublet of doublets | J(H5-H6) ≈ 8-9 Hz, J(H5-F4) ≈ 4-6 Hz | This proton is coupled to both the adjacent H-6 and the fluorine at C4. |
| H-6 | 7.2 - 7.7 | Triplet or doublet of doublets | J(H6-H5) ≈ 8-9 Hz, J(H6-F4) ≈ 8-10 Hz | This proton is coupled to H-5 and the fluorine at C4. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, F, Br) and the aromatic ring currents.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C3 | 130 - 135 | Located between two nitrogen atoms. |
| C3a | 120 - 125 | Bridgehead carbon of the fused ring system. |
| C4 | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) | Directly attached to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling constant. |
| C5 | 110 - 115 (d, ²JCF ≈ 20-25 Hz) | The chemical shift is influenced by the ortho-fluorine, and a two-bond C-F coupling is expected. |
| C6 | 125 - 130 (d, ³JCF ≈ 5-10 Hz) | A smaller three-bond C-F coupling is anticipated. |
| C7 | 115 - 120 | Attached to the bromine atom. |
| C7a | 140 - 145 | Bridgehead carbon adjacent to a nitrogen atom. |
Note: The presence of fluorine will result in splitting of the signals for carbons C4, C5, C6, and C3a due to C-F coupling.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Caption: A general workflow for acquiring an IR spectrum.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-F and C-Br bonds.[3][4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3300 (broad) | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C and C=N | 1450 - 1620 | Stretching |
| C-F | 1100 - 1250 | Stretching |
| C-Br | 500 - 600 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrum Acquisition
Caption: A typical workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of this compound will provide key information for its identification.
-
Molecular Ion: The molecular weight of C₇H₄BrFN₂ is 214.96 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
-
Isotopic Pattern: A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion (and its fragments containing bromine) of approximately equal intensity, separated by 2 mass units.
-
Fragmentation: Under electron impact (EI) ionization, the molecule is likely to undergo fragmentation. Common fragmentation pathways for indazoles involve the loss of small neutral molecules like HCN or N₂.[5] The initial fragmentation may also involve the loss of the bromine or fluorine atom.
Expected Fragments (EI):
-
m/z 214/216: Molecular ion (M⁺˙)
-
m/z 135: Loss of Br ([M-Br]⁺)
-
m/z 195/197: Loss of F ([M-F]⁺) - less likely
-
m/z 108: Loss of Br and HCN ([M-Br-HCN]⁺)
Conclusion
References
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Guide to the Crystal Structure Analysis of 7-bromo-4-fluoro-1H-indazole: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 7-bromo-4-fluoro-1H-indazole, a key heterocyclic compound in modern medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this paper will use it as a prime exemplar to detail the experimental and computational workflows inherent in single-crystal X-ray diffraction analysis. The principles and protocols described herein are foundational for the structural elucidation of novel small molecules in drug discovery and development.
Introduction: The Significance of this compound in Medicinal Chemistry
Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1] The indazole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for the design of potent and selective therapeutic agents.[1] These compounds are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
This compound (C₇H₄BrFN₂) is a halogenated indazole derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules.[2] The strategic placement of bromine and fluorine atoms on the indazole core provides medicinal chemists with opportunities for fine-tuning the compound's physicochemical properties and its interactions with biological targets. The bromine atom can act as a handle for further synthetic modifications, while the fluorine atom can enhance metabolic stability and binding affinity. Given its importance, a detailed understanding of the three-dimensional structure of this compound is paramount for rational drug design and the development of novel therapeutics.
The Cornerstone of Structural Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's structure-activity relationship (SAR). The fundamental principle of this technique lies in the diffraction of X-rays by the electrons of the atoms in a crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.
The Crucial First Step: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction experiment is heavily reliant on the quality of the single crystal. The ideal crystal should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks and other defects. Several methods can be employed to grow high-quality single crystals, with the choice of method depending on the solubility and stability of the compound.
Experimental Protocol: Slow Evaporation Method for Crystallization of this compound
-
Solvent Selection: Begin by screening a range of solvents to identify a suitable solvent or solvent system in which this compound has moderate solubility. Solvents to consider include methanol, ethanol, acetone, ethyl acetate, and dichloromethane, as well as binary mixtures of these solvents.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial or test tube. This step is crucial to remove any dust particles or other insoluble impurities that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm with a few needle-sized holes. This allows for the slow evaporation of the solvent over a period of several days to weeks.
-
Crystal Growth: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature. Monitor the vial periodically for the formation of crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a pipette and wash them with a small amount of cold solvent to remove any residual impurities.
Caption: Workflow for growing single crystals via slow evaporation.
The Path to a 3D Model: Single-Crystal X-ray Diffraction Workflow
Once a suitable single crystal is obtained, the next step is to collect and analyze the X-ray diffraction data. This process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Data Collection: Capturing the Diffraction Pattern
The single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffracted X-rays are detected. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which can collect a complete dataset in a matter of hours.
Key Parameters in Data Collection:
| Parameter | Description | Typical Value for a Small Molecule |
| X-ray Source | The source of the X-rays. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | The temperature at which the data is collected. | 100 K (to reduce thermal motion of atoms) |
| Detector Distance | The distance between the crystal and the detector. | 50-60 mm |
| Exposure Time | The time the crystal is exposed to the X-ray beam for each frame. | 10-60 seconds per frame |
| Total Rotation | The total angular range over which the crystal is rotated. | 180° or 360° |
Structure Solution: From Diffraction Pattern to an Initial Model
The collected diffraction data, which consists of a list of reflection intensities and their corresponding positions, is then processed to determine the unit cell parameters and the space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed. Since the phases of the diffracted X-rays are not directly measured, they must be determined using computational methods. Direct methods or Patterson methods are commonly used for small molecules like this compound. Once the phases are determined, an initial electron density map can be calculated, from which the positions of the atoms can be inferred, providing an initial structural model.
Structure Refinement: Fine-Tuning the Atomic Model
The initial structural model is then refined against the experimental diffraction data using a least-squares minimization process. During refinement, the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various metrics, most notably the R-factor (or residual factor), which should ideally be below 5% for a well-refined structure.
Caption: The workflow of single-crystal X-ray diffraction analysis.
Interpreting the Crystal Structure of this compound: A Hypothetical Analysis
Assuming a successful crystal structure determination of this compound, the following is a hypothetical interpretation of the key structural features that would be of interest to medicinal chemists.
Molecular Geometry: Bond Lengths and Angles
The refined crystal structure would provide precise measurements of all bond lengths and angles within the molecule. This data is crucial for confirming the connectivity of the atoms and for understanding the electronic effects of the substituents. For example, the C-F and C-Br bond lengths would be of particular interest, as would the geometry of the indazole ring system.
Hypothetical Bond Lengths and Angles for this compound:
| Bond/Angle | Hypothetical Value |
| C4-F1 | 1.35 Å |
| C7-Br1 | 1.90 Å |
| N1-N2 | 1.37 Å |
| C4-C5-C6 | 120.5° |
| C6-C7-Br1 | 119.8° |
Intermolecular Interactions: The Crystal Packing
The crystal structure would also reveal how the molecules of this compound are arranged in the solid state. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. Understanding these interactions is important for predicting the compound's physical properties, such as its melting point and solubility. In this case, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the bromine and fluorine atoms could participate in halogen bonding.
Conclusion
The crystal structure analysis of this compound, and indeed any novel compound in drug discovery, is a critical step in its development. The detailed three-dimensional structural information obtained from single-crystal X-ray diffraction provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions. This knowledge is essential for understanding its biological activity and for guiding the design of more potent and selective drug candidates. While the specific crystal structure of this compound remains to be publicly reported, the methodologies outlined in this guide provide a robust framework for its future elucidation and for the structural analysis of other important small molecules.
References
Solubility of 7-bromo-4-fluoro-1H-indazole in organic solvents
An In-depth Technical Guide to the Solubility of 7-bromo-4-fluoro-1H-indazole in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug discovery and development. This parameter dictates the feasibility of chemical synthesis, purification, formulation, and ultimately, the bioavailability of a therapeutic agent. This technical guide provides a comprehensive analysis of the solubility of this compound, a key heterocyclic building block in modern medicinal chemistry. We will explore its physicochemical properties, provide a theoretical framework for its solubility based on molecular structure, present detailed, field-proven experimental protocols for determining thermodynamic solubility, and discuss the implications of these findings for researchers and drug development professionals.
Introduction: The Critical Role of this compound
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] this compound is a vital intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures. The presence of both bromine and fluorine atoms provides unique electronic and steric properties that can be exploited to fine-tune a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3]
However, to effectively utilize this compound, a thorough understanding of its solubility in various organic solvents is paramount. Solubility data informs critical decisions at every stage of development, from selecting appropriate solvents for synthesis and purification to developing suitable vehicles for in vitro screening and in vivo pharmacological studies.[4] This guide serves as a self-validating system, explaining the causality behind experimental choices and providing the necessary protocols to generate reliable and reproducible solubility data.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is intrinsically linked to its molecular structure. By examining the key features of this compound, we can predict its behavior in different solvent environments.
Table 1: Physicochemical Properties of this compound
| Property | Value (Estimated) | Source/Method |
| Molecular Formula | C₇H₄BrFN₂ | - |
| Molecular Weight | 215.02 g/mol | - |
| Melting Point | ~97-98 °C | ChemBK[5] |
| Predicted LogP | 2.5 - 3.0 | Computational Prediction |
| pKa (acidic, N-H) | ~13-14 | Indazole Analogs |
| pKa (basic) | ~1-2 | Indazole Analogs |
| Polar Surface Area | ~40 Ų | Computational Prediction |
Structural Influences on Solubility
The solubility of this compound is a complex interplay of its constituent parts: the indazole core, the bromo substituent, and the fluoro substituent.
-
Indazole Core: The bicyclic aromatic system is largely hydrophobic. However, the pyrazole ring contains an acidic N-H proton and a basic pyridinic nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This duality facilitates interactions with polar protic solvents.
-
Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic groups.[6] While a single fluorine atom often slightly increases lipophilicity, its primary role in modern drug design is often to block sites of metabolic oxidation, thereby enhancing a compound's half-life.[2][3][7]
-
Bromine Atom: The larger, more polarizable bromine atom significantly increases the molecule's lipophilicity. Crucially, it can participate in halogen bonding , a directional non-covalent interaction where the electropositive region (σ-hole) on the bromine interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a solvent).[8][9] This interaction can be particularly important in aprotic polar solvents.[10]
Predicted Solubility Profile
Based on these structural features, a hypothetical solubility profile can be constructed. The principle of "like dissolves like" provides a foundational guide.[11] More advanced frameworks like Hansen Solubility Parameters (HSP), which deconvolute solubility into dispersion (δD), polar (δP), and hydrogen bonding (δH) components, offer a more nuanced prediction.[12][13][14][15][16] We predict that this compound will exhibit the highest solubility in polar aprotic solvents that can accept hydrogen bonds and interact with the aromatic system. Solubility in polar protic solvents will be moderate, while solubility in nonpolar solvents is expected to be low.
Table 2: Predicted Thermodynamic Solubility of this compound at 25°C
| Solvent | Type | Predicted Solubility (mg/mL) | Predicted Solubility (mM) | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 465 | Strong H-bond acceptor, highly polar. |
| Dimethylformamide (DMF) | Polar Aprotic | > 80 | > 372 | Strong H-bond acceptor, polar. |
| Acetonitrile (ACN) | Polar Aprotic | 10 - 20 | 47 - 93 | Moderate polarity, weaker H-bond acceptor. |
| Acetone | Polar Aprotic | 20 - 40 | 93 - 186 | Good polarity and H-bond acceptor. |
| Ethyl Acetate (EtOAc) | Moderately Polar | 5 - 15 | 23 - 70 | Ester group is an H-bond acceptor, but overall less polar. |
| Methanol (MeOH) | Polar Protic | 20 - 30 | 93 - 140 | Can act as H-bond donor and acceptor. |
| Ethanol (EtOH) | Polar Protic | 15 - 25 | 70 - 116 | Less polar than methanol, good H-bonding.[5] |
| Toluene | Nonpolar | < 1 | < 5 | Aromatic interactions only; poor match for polar groups. |
| Heptane | Nonpolar | < 0.1 | < 0.5 | Only weak van der Waals forces; very poor match. |
Note: This is a hypothetical dataset based on chemical principles. The following sections describe the definitive methods for experimentally determining these values.
Part 2: Experimental Protocol for Thermodynamic Solubility Determination
To obtain definitive, high-quality data, the Saturation Shake-Flask Method is the universally recognized gold standard.[17] It measures the equilibrium (thermodynamic) solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[18]
Detailed Step-by-Step Methodology
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at 25°C.
Materials & Reagents:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge with appropriate vial adapters
-
Calibrated pipettes
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
HPLC vials
-
Validated HPLC-UV or LC-MS method
Protocol:
-
Preparation of Slurries: a. Tare a 2 mL glass vial. Add approximately 5-10 mg of this compound. Record the exact weight. b. Add 1.0 mL of the desired organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved material remains visible after equilibration. c. Securely cap the vial. d. Prepare each solvent condition in triplicate to ensure reproducibility.
-
Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). b. Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, 48 hours is recommended to ensure equilibrium is reached.[18] c. Visually inspect the vials to confirm the presence of excess solid material.
-
Phase Separation: a. After equilibration, remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining solid. This step is critical to avoid artificially high results from suspended microparticles.
-
Sampling and Dilution: a. Carefully open the vial, taking care not to disturb the solid pellet. b. Withdraw an aliquot (e.g., 100 µL) of the clear supernatant. c. Critical Step: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. This removes any remaining fine particulates. The filter material must be chemically compatible with the solvent. d. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A series of dilutions may be necessary. Record all dilution factors precisely.
-
Quantification: a. Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV (detailed in Part 3). b. Determine the concentration of the diluted sample against a standard calibration curve.
-
Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the total dilution factor. b. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, mM).
Part 3: Analytical Method for Quantification
An accurate and validated analytical method is essential for reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique for this purpose.[19][20]
Exemplar HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength (λ_max): Determined by running a UV scan of a standard solution; expected to be in the 250-300 nm range for the indazole chromophore.
-
Quantification: Based on a 6-point external standard calibration curve prepared in the mobile phase, covering the expected concentration range of the diluted samples.
For very low solubility or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for its superior sensitivity and selectivity.[21][22]
Part 4: Implications for Drug Discovery and Development
The solubility profile of this compound directly impacts its utility and handling in a research and development setting.
-
Chemical Synthesis: Knowledge of solubility guides the choice of solvents for reactions, work-up procedures, and crystallization/purification steps, optimizing yield and purity.
-
Biological Screening: For in vitro assays, the compound must be fully dissolved in a vehicle (often DMSO) and then diluted into an aqueous buffer. Poor aqueous solubility can lead to precipitation in the assay, causing inaccurate results. The high predicted solubility in DMSO makes it an excellent stock solvent.[23]
-
Formulation Development: The solubility in various pharmaceutically acceptable co-solvents and lipids is a primary determinant of the types of formulations that can be developed (e.g., oral solutions, amorphous solid dispersions, or suspensions).[24]
-
Pharmacokinetic Studies: For in vivo studies, the compound must be formulated in a vehicle that can maintain its solubility upon administration. Low solubility is a leading cause of poor oral bioavailability.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical analysis of its molecular structure with robust, gold-standard experimental protocols, researchers can generate the high-quality, reliable data necessary for informed decision-making. A thorough characterization of solubility is not merely a data-gathering exercise; it is a fundamental prerequisite for unlocking the full potential of this valuable chemical intermediate and accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. chembk.com [chembk.com]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. inhancetechnologies.com [inhancetechnologies.com]
- 8. researchgate.net [researchgate.net]
- 9. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. grokipedia.com [grokipedia.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. paint.org [paint.org]
- 17. bioassaysys.com [bioassaysys.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. drugtargetreview.com [drugtargetreview.com]
- 23. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Physical and chemical stability of 7-bromo-4-fluoro-1H-indazole
An In-Depth Technical Guide to the Physical and Chemical Stability of 7-bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indazole that serves as a crucial building block in the synthesis of various biologically active molecules, particularly in pharmaceutical research and development.[1] The presence of both bromo and fluoro substituents on the indazole core makes it a valuable intermediate for designing novel compounds with potential therapeutic applications.[1] Understanding the physical and chemical stability of this compound is a critical prerequisite for its effective use in drug discovery and development. Stability data informs formulation development, determination of storage conditions, and shelf-life, and is a key component of regulatory submissions.[2][3]
This guide provides a comprehensive overview of the physical and chemical stability of this compound, detailing experimental protocols for stability assessment and discussing potential degradation pathways. The insights provided herein are intended to equip researchers with the necessary knowledge to design and execute robust stability studies.
Solid-State Stability Assessment
The solid-state stability of an active pharmaceutical ingredient (API) is a critical parameter that can influence its handling, storage, and formulation. Assessment of solid-state stability typically involves subjecting the compound to a variety of stress conditions.
Experimental Protocol: Forced Degradation Studies in the Solid State
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][4]
Objective: To evaluate the intrinsic stability of solid this compound under thermal and photolytic stress.
Methodology:
-
Sample Preparation: Place a sufficient amount of this compound powder in separate, appropriate containers for each stress condition (e.g., clear glass vials for photostability, amber glass vials for thermal stability).
-
Thermal Stress:
-
Expose the samples to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
For a comprehensive assessment, also expose samples to accelerated stability conditions (e.g., 40°C/75% RH).
-
Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).
-
-
Photostability Stress:
-
Expose the samples to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.[5][6] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Dissolve the stressed and control samples in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect any degradation products.
-
Data Presentation: Representative Solid-State Stability Data
The results of the solid-state forced degradation studies can be summarized in a table for easy comparison.
| Stress Condition | Duration | Assay of this compound (%) | Total Impurities (%) | Observations |
| Control | 0 days | 99.8 | 0.2 | White to off-white powder |
| 60°C | 14 days | 99.5 | 0.5 | No change in appearance |
| 80°C | 14 days | 98.2 | 1.8 | Slight discoloration |
| Photolytic (ICH Q1B) | - | 97.5 | 2.5 | Noticeable yellowing |
Visualization: Solid-State Stability Workflow
Caption: Workflow for solid-state stability testing.
Solution-State Stability Profiling
The stability of a drug substance in solution is crucial for the development of liquid formulations and for understanding its behavior in biological systems. Solution-state stability is highly dependent on factors such as pH, solvent, and the presence of oxidizing agents.
Experimental Protocol: Forced Degradation in Solution
Objective: To determine the degradation profile of this compound in acidic, basic, and oxidative conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Heat at 60°C and collect samples at various time points (e.g., 2, 6, 12, and 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH). Keep at room temperature and collect samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature, protected from light. Collect samples at various time points.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Data Presentation: Representative Solution-State Stability Data
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant (%) |
| 0.1 M HCl, 60°C | 24 | 92.3 | 5.8 |
| 0.1 M NaOH, RT | 24 | 85.1 | 12.4 |
| 3% H₂O₂, RT | 24 | 90.5 | 7.2 |
Visualization: Solution-State Stability Workflow
Caption: Workflow for solution-state stability profiling.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of the indazole ring system, several degradation pathways can be postulated.[7]
-
Photodegradation: A common degradation pathway for indazoles is phototransposition to a more stable benzimidazole derivative upon exposure to UV light.[7] This rearrangement is thought to proceed from the excited state of the 2H-tautomer of the indazole ring.[7]
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The electron-rich nature of the heterocyclic ring makes it a target for oxidizing agents like hydrogen peroxide.[7]
-
Hydrolytic Degradation: Under acidic or basic conditions, the indazole ring may undergo hydrolysis. The stability of indazole derivatives is often pH-dependent.[7] The presence of halogen substituents can influence the rate and products of hydrolysis.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, although indazoles are generally thermally stable.[7]
Visualization: Postulated Degradation Pathways
Caption: Postulated degradation pathways for this compound.
Conclusion
A thorough understanding of the physical and chemical stability of this compound is essential for its successful application in drug discovery and development. This guide has outlined a systematic approach to stability assessment, including detailed protocols for forced degradation studies in both solid and solution states. The postulated degradation pathways provide a framework for the identification and characterization of potential impurities. By implementing these methodologies, researchers can ensure the quality, safety, and efficacy of drug candidates derived from this important building block.
References
- 1. This compound [myskinrecipes.com]
- 2. biomedres.us [biomedres.us]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 7-bromo-4-fluoro-1H-indazole
Abstract
This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of 7-bromo-4-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the causality behind experimental design and data interpretation. It details a robust, self-validating protocol for determining the thermal stability and decomposition profile of the title compound. The guide is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of how to characterize novel active pharmaceutical ingredients (APIs) and intermediates using thermal analysis.
Introduction: The Analytical Imperative for a Novel Intermediate
This compound belongs to a class of halogenated indazole derivatives that are critical building blocks in medicinal chemistry. These scaffolds are frequently utilized in the synthesis of high-value, biologically active molecules, including kinase inhibitors for oncology and antiviral agents.[1][2] The precise substitution of bromine and fluorine atoms on the indazole ring creates a unique electronic and steric profile, making it a valuable intermediate for drug discovery programs.[3][4]
Before a compound like this compound can be advanced through the development pipeline, a thorough understanding of its fundamental physicochemical properties is non-negotiable. Among the most critical of these is its thermal stability. Thermogravimetric Analysis (TGA) is an essential technique for this purpose, providing quantitative insight into the material's behavior as a function of temperature.[5][6] The data derived from TGA directly informs decisions on manufacturing process parameters, storage conditions, formulation strategies, and regulatory submissions. This guide establishes a definitive methodology for obtaining and interpreting high-integrity TGA data for this specific molecule.
Foundational Principles: Designing a TGA Experiment with Intent
Thermogravimetric analysis measures the change in a sample's mass as it is subjected to a controlled temperature program in a defined atmosphere.[7] The resulting data, a thermogram, plots percent mass versus temperature, revealing critical events such as dehydration, desolvation, and decomposition.[8][9] The design of a TGA experiment is not arbitrary; each parameter is chosen to elicit specific information and ensure the data is both reproducible and relevant.
-
The Role of the Heating Rate: The rate at which the sample is heated (e.g., 10 °C/min or 20 °C/min) is a kinetic parameter that directly affects the temperature at which thermal events are observed.[10] A slower heating rate provides greater resolution, allowing for the separation of closely occurring decomposition steps. A faster rate can increase throughput but may merge distinct events and shift decomposition to a higher apparent temperature. For initial characterization of a novel compound, a rate of 10 °C/min is recommended as a judicious balance between resolution and efficiency.
-
Choosing the Purge Gas (Atmosphere): The atmosphere surrounding the sample dictates the chemistry of decomposition.
-
Inert Atmosphere (Nitrogen, N₂): An inert gas like nitrogen is used to study the inherent thermal stability of the compound in the absence of oxygen. The resulting decomposition is a pyrolysis process.[8] This is the standard and most critical environment for assessing the intrinsic stability of a pharmaceutical compound.
-
Oxidative Atmosphere (Air or Oxygen, O₂): A reactive atmosphere is used to probe the material's stability against oxidation and combustion.[8][9] This is relevant for understanding potential degradation pathways upon exposure to air at elevated temperatures.
-
-
Optimizing Sample Mass: A sample mass of 5–10 mg is typically ideal.[7] Too large a sample can create thermal gradients within the material and impede the diffusion of gaseous decomposition products, leading to artifacts and broadened transitions. Too small a sample may not be representative of the bulk material and can be more susceptible to balance fluctuations.
The relationship between these core parameters and the final output is visualized below.
Experimental Protocol: TGA of this compound
This protocol is designed to be a self-validating system for generating high-quality TGA data, conforming to the principles outlined in standards such as ASTM E1131.[11][12]
Instrumentation and Materials
-
Instrument: A calibrated thermogravimetric analyzer capable of a temperature range of ambient to at least 600 °C with a balance sensitivity of ≤ 0.1 µg.
-
Sample Pans: Platinum or ceramic (alumina) pans. Platinum is suitable for most applications, but ceramic should be used if the sample is expected to react with platinum.
-
Purge Gas: High-purity nitrogen (≥ 99.995%).
-
Sample: this compound, verified for purity by a primary method (e.g., HPLC, NMR). Ensure the sample is dry and has a consistent particle size.
Step-by-Step Methodology
-
Instrument Preparation:
-
Turn on the TGA instrument and control software.
-
Initiate the nitrogen purge gas flow. Set the balance purge rate to 40 mL/min and the sample purge rate to 60 mL/min. Allow the system to stabilize for at least 30 minutes.
-
Perform a blank run with an empty sample pan to create a correction curve for buoyancy effects.[13] This is a critical step for high accuracy.
-
-
Sample Preparation:
-
Place a clean, empty sample pan onto the tared microbalance. Record the exact weight of the pan.
-
Carefully add 5–10 mg of this compound into the pan. Distribute the sample evenly across the bottom of the pan to ensure uniform heating.[7]
-
Record the exact initial sample mass.
-
-
Defining the TGA Method:
-
In the instrument software, create a new method with the parameters outlined in the table below.
-
Ensure the blank curve subtraction file from Step 1.3 is applied to the method.
-
| Parameter | Value | Rationale |
| Sample ID | This compound, Lot [XXX] | Traceability |
| Initial Temperature | 30.0 °C | Start below any potential low-temperature events. |
| Heating Segment 1 | Ramp 10.0 °C/min to 600.0 °C | Controlled heating rate for pyrolysis analysis.[10] |
| Final Temperature | 600.0 °C | Sufficient to capture the primary decomposition of most organic molecules.[14] |
| Sample Purge Gas | Nitrogen | Provides an inert atmosphere to measure thermal decomposition.[8] |
| Purge Gas Flow | 60 mL/min | Ensures an inert environment and efficient removal of off-gases. |
| Data Acquisition | 1 point/second | High-resolution data collection. |
-
Executing the Analysis:
-
Load the sample pan onto the instrument's balance mechanism.
-
Seal the furnace and allow the weight signal to stabilize.
-
Start the experimental run. The instrument will now execute the defined temperature program.
-
Monitor the run in real-time to ensure proper instrument function.
-
The entire workflow is depicted in the diagram below.
Data Interpretation: Deconstructing the Thermogram
The TGA curve of this compound provides a unique thermal fingerprint. The analysis focuses on identifying the onset temperature of decomposition, the number and magnitude of mass loss steps, and the final residual mass.
Expected Thermal Behavior
Based on the structure—a heterocyclic aromatic ring with C-Br and C-F bonds—a single-step, sharp decomposition is anticipated in an inert atmosphere. Halogenated organic compounds often decompose via the cleavage of the carbon-halogen bond, followed by the breakdown of the organic scaffold.[15][16]
-
Initial Plateau (30 °C to ~200 °C): A stable, flat baseline is expected, indicating the absence of residual solvent or moisture.[17] Any mass loss in this region, especially around 100 °C, would suggest the presence of water and require further investigation.
-
Decomposition Step: A significant and rapid mass loss event will mark the thermal decomposition of the molecule. The onset temperature (T_onset) of this step is the primary measure of thermal stability.[17] It is determined by the intersection of the baseline tangent with the tangent of the steepest point of mass loss.
-
Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve (DTG) plots the rate of mass loss versus temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition and provides a highly reproducible data point for quality control.[9]
-
Final Residue: For a pure small organic molecule like this, the decomposition in nitrogen is expected to be nearly complete, leaving minimal (<1%) residual mass.
Representative Data Summary
The following table presents hypothetical but chemically realistic data for a high-purity sample of this compound, analyzed according to the protocol above.
| Parameter | Representative Value | Interpretation |
| Mass Loss (30-150 °C) | < 0.1% | Indicates a dry sample, free of volatile impurities. |
| Decomposition Onset (T_onset) | ~225 °C | The temperature at which significant thermal degradation begins. This is the key thermal stability indicator. |
| DTG Peak Temperature (T_peak) | ~240 °C | The temperature of the maximum decomposition rate. |
| Mass Loss in Main Step | ~99% | Corresponds to the complete decomposition and volatilization of the organic molecule. |
| Residual Mass at 600 °C | < 1.0% | Confirms the absence of non-volatile (e.g., inorganic) impurities. |
Conclusion
The thermogravimetric analysis of this compound, when conducted with methodological rigor, provides unambiguous data on its thermal stability and purity. The onset of decomposition, expected to be around 225 °C for this class of molecule, serves as a critical parameter for defining its upper temperature limit for handling, storage, and processing. A single, sharp decomposition step resulting in near-zero residue confirms the compound's integrity. This guide provides the necessary framework for researchers and drug development professionals to confidently perform this analysis, ensuring that the foundational data supporting their programs is of the highest quality and integrity.
References
- 1. chembk.com [chembk.com]
- 2. This compound [myskinrecipes.com]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. veeprho.com [veeprho.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 10. mse.washington.edu [mse.washington.edu]
- 11. infinitalab.com [infinitalab.com]
- 12. kalite.com [kalite.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 17. torontech.com [torontech.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-bromo-4-fluoro-1H-indazole
Indazoles represent a privileged class of heterocyclic structures, serving as foundational scaffolds in numerous biologically active compounds. As bioisosteres of indoles, they are integral to the development of therapeutics ranging from anti-cancer agents to anti-inflammatory drugs. Within this family, this compound (CAS No. 1000341-72-9) emerges as a crucial intermediate in medicinal chemistry.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom, provides medicinal chemists with versatile handles for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents, while the electron-withdrawing fluorine atom can modulate the compound's acidity, lipophilicity, and metabolic stability.
This guide provides a comprehensive overview of the key physicochemical properties of this compound—its melting and boiling points. Accurate determination of these properties is not merely an academic exercise; it is fundamental to the practical application of the compound in a laboratory and process chemistry setting. These values dictate purification strategies (distillation, recrystallization), inform reaction conditions, and influence formulation and solubility studies, which are critical pillars of the drug development pipeline. While specific experimental data for this exact isomer is not widely published, this guide will present data from closely related analogues and provide detailed, field-proven protocols for their empirical determination.
Physicochemical Profile and Comparative Data
The precise melting and boiling points for this compound are not consistently reported in publicly available literature. This is not uncommon for specialized chemical intermediates. However, we can infer a probable range by examining structurally similar indazole derivatives. This comparative analysis provides a valuable starting point for experimental design.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₄BrFN₂ | 215.02 | Not specified | Not specified |
| 4-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 97 - 98 | 321.6 |
| 5-Bromo-4-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | Not specified | 332.2 ± 22.0 |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 126 - 130 | 302.23 |
| 4-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 130 - 134 | 274.9 |
Data compiled from sources[2][3][4][5][6].
Expert Insight: The position of the halogen substituents significantly influences the crystal lattice packing and intermolecular forces (dipole-dipole interactions, hydrogen bonding), which in turn dictate the melting point. The similar molecular weights of the bromo-fluoro isomers suggest their boiling points will be in a comparable range, primarily influenced by van der Waals forces and dipole moments.
Experimental Determination of Melting and Boiling Points
Given the absence of definitive literature values, empirical determination is the most trustworthy path forward. The following protocols describe standard, reliable methods for obtaining accurate melting and boiling point data.
Protocol 1: Melting Point Determination via Capillary Method
This is the most common and accessible method for determining the melting point of a crystalline solid.
Principle: The melting point is the temperature at which a substance's solid and liquid phases are in equilibrium. In practice, it is recorded as a range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (e.g., < 2°C) is indicative of high purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Begin heating the apparatus. A rapid heating rate (10-20°C/min) can be used for an initial, approximate determination.
-
Accurate Measurement: For the precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point found in the first run. Then, reduce the heating rate to 1-2°C per minute.
-
Observation & Recording: Carefully observe the sample. Record the temperature (T₁) when the first drop of liquid is visible and the temperature (T₂) when the last crystal melts. The melting point is reported as the range T₁ - T₂.
Self-Validation: The protocol's integrity is maintained by calibrating the apparatus with certified standards (e.g., benzophenone, caffeine) of known melting points. The sharpness of the melting range serves as an internal indicator of sample purity.
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination via Microscale Method (Siwoloboff Method)
This method is ideal for determining the boiling point when only a small quantity of the substance is available.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small, inverted capillary tube traps vapor from the heated liquid. The boiling point is reached when this trapped vapor pressure is sufficient to cause a continuous stream of bubbles to emerge.
Step-by-Step Methodology:
-
Sample Preparation: Add a small amount (approx. 0.5 mL) of liquid this compound (if liquid at room temp) or a molten sample into a small test tube or reaction tube.
-
Apparatus Setup: Place a melting point capillary tube (sealed at one end) into the liquid, open end down.
-
Heating Assembly: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).
-
Heating: Begin heating the bath slowly (2-3°C/min) with constant stirring.
-
Observation & Recording: As the temperature rises, air trapped in the inverted capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary's open end. Record this temperature.
-
Confirmation: To confirm, slightly lower the temperature. The boiling point is the temperature at which the bubble stream ceases and the liquid just begins to be drawn back into the capillary tube.
Trustworthiness: This method is self-validating as the physical phenomenon of continuous bubble formation is a direct indicator of the liquid's vapor pressure equaling the external pressure. Accuracy is ensured by slow heating and a calibrated thermometer.
Caption: Microscale Boiling Point Determination Workflow.
Conclusion
While a definitive literature value for the melting and boiling points of this compound remains elusive, a strong scientific estimate can be derived from its structural analogues. More importantly, the protocols detailed herein provide researchers with a robust framework for the empirical determination of these critical physicochemical properties. Adherence to these methodologies ensures the generation of reliable data, which is indispensable for the successful application of this versatile building block in synthesis, process development, and the broader pursuit of novel therapeutics.
References
Methodological & Application
Application Notes & Protocols: The Strategic Synthesis and Application of 7-bromo-4-fluoro-1H-indazole, a Core Intermediate for the HIV-1 Capsid Inhibitor Lenacapavir
Abstract & Significance
Lenacapavir is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid, representing a significant advancement in antiretroviral therapy. Its complex molecular architecture necessitates a convergent synthetic strategy, where pre-functionalized fragments are synthesized independently and then coupled together. Within this strategy, the substituted indazole moiety forms the core of the molecule. This document provides a detailed guide to the synthesis, characterization, and application of 7-bromo-4-fluoro-1H-indazole , a key intermediate for the construction of Lenacapavir.[1] This guide is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex pharmaceutical agents. The protocols herein are designed to be self-validating, with explanations for critical process parameters and detailed analytical methods for quality control.
The Role of this compound in Lenacapavir Synthesis
The overall synthesis of Lenacapavir involves the strategic coupling of several complex fragments.[2][3] The this compound serves as the foundational heterocyclic core. The bromine atom at the 7-position is strategically placed to act as a handle for a subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce another key fragment of the final drug molecule.[4] The fluorine atom at the 4-position is an integral part of the final structure, contributing to the molecule's binding affinity and overall pharmacological profile.
Below is a logical diagram illustrating the position of the indazole intermediate within the broader synthetic pathway of Lenacapavir.
Figure 1: Convergent synthesis strategy for Lenacapavir.
Synthesis Protocol for this compound
The synthesis of substituted indazoles can be achieved through various methods. A common and effective approach involves the cyclization of appropriately substituted anilines or benzonitriles.[5][6][7] The following protocol is a representative multi-step synthesis adapted from established methodologies for similar halogenated indazoles, starting from 3-fluoro-2-methylaniline.[8]
Overall Synthetic Workflow
The synthesis proceeds in three main stages:
-
Acetylation: Protection of the aniline to direct the subsequent bromination.
-
Regioselective Bromination: Introduction of the bromine atom ortho to the methyl group.
-
Diazotization and Cyclization: Formation of the indazole ring.
Figure 2: Step-wise synthesis of the target intermediate.
Step 1: Acetylation of 3-Fluoro-2-methylaniline
-
Rationale: The acetylation of the amine serves as a protection step. The resulting acetamide group is an ortho-, para-director, but its steric bulk helps to direct the subsequent electrophilic bromination to the desired position.
-
Protocol:
-
To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in ethyl acetate (approx. 4 mL per gram of aniline) in a three-necked flask, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 30 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude N-(3-fluoro-2-methylphenyl)acetamide, which can often be used in the next step without further purification.
-
Step 2: Regioselective Bromination
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction. The reaction is typically run at a low temperature to control selectivity and minimize side reactions.
-
Protocol:
-
Dissolve the crude N-(3-fluoro-2-methylphenyl)acetamide (1.0 eq) in acetonitrile (approx. 10 mL per gram).
-
Cool the solution to -10 to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the low temperature.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor for completion by TLC or HPLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(5-bromo-3-fluoro-2-methylphenyl)acetamide.
-
Step 3 & 4: Cyclization and Deprotection
-
Rationale: The indazole ring is formed via an intramolecular cyclization. Isoamyl nitrite is used to form a diazonium salt from the aniline precursor in situ under acidic conditions (acetic acid), which then cyclizes. The acetyl group is subsequently removed by base-catalyzed hydrolysis.
-
Protocol:
-
To the crude N-(5-bromo-3-fluoro-2-methylphenyl)acetamide (1.0 eq), add acetic acid (approx. 5 mL per gram).
-
Heat the mixture to 110 °C.
-
Slowly add isoamyl nitrite (1.5 eq) dropwise while maintaining the temperature.
-
After the addition, keep the reaction at 110 °C for 2-3 hours until TLC analysis indicates the reaction is complete.
-
Cool the reaction mixture and concentrate to dryness under reduced pressure. The crude product is 1-acetyl-7-bromo-4-fluoro-1H-indazole.
-
For deprotection, dissolve the crude acetylated indazole in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Monitor the deprotection by TLC. Upon completion, add water to the mixture and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product, This compound .
-
Analytical Characterization and Quality Control
Ensuring the identity and purity of the intermediate is critical for its successful use in subsequent steps.
| Parameter | Method | Expected Result / Specification |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra consistent with the structure of this compound. |
| Molecular Weight | Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₇H₄BrFN₂ (MW: 215.02). |
| Purity | HPLC | ≥98% area purity. |
| Appearance | Visual Inspection | Off-white to light yellow solid. |
| Melting Point | Melting Point Apparatus | A sharp melting point range should be observed. |
Application Protocol: Suzuki-Miyaura Coupling
The synthesized this compound is now ready to be coupled with the next fragment of Lenacapavir, typically a boronic acid or boronic ester derivative, via a Suzuki-Miyaura cross-coupling reaction.
-
Rationale: This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aryl halides (the bromo-indazole) and boronic acids/esters. The choice of ligand, base, and solvent system is crucial for achieving high yield and purity.
-
Representative Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the partner boronic ester (Fragment B, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the coupled product, a direct precursor to the core of Lenacapavir.
-
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in the synthesis are hazardous. N-Bromosuccinimide is a corrosive lachrymator. Acetic anhydride is corrosive. Palladium catalysts can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all operations in a well-ventilated fume hood.
References
- 1. This compound [myskinrecipes.com]
- 2. drughunter.com [drughunter.com]
- 3. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Synthesis of 7-Aryl-4-fluoro-1H-indazoles via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of Arylated Indazoles
The indazole scaffold is a privileged pharmacophore, forming the core of numerous molecules with significant biological activity, including anti-tumor, anti-HIV, and anti-inflammatory agents.[1][2][3] The functionalization of the indazole ring system is a critical endeavor in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as arguably the most powerful and versatile tool due to its mild conditions, broad substrate scope, and exceptional functional group tolerance.[4][5][6]
This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction applied to a specific, high-value substrate: 7-bromo-4-fluoro-1H-indazole. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical properties of the resulting molecule, such as lipophilicity and metabolic stability, while the C7-position offers a key vector for exploring structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis of diverse 7-aryl-4-fluoro-1H-indazoles.
The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates like nitrogen-containing heterocycles. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.
-
Transmetalation: The aryl group from the organoboron species (boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product, 7-aryl-4-fluoro-1H-indazole. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
One of the primary challenges when working with N-H free indazoles is the potential for the Lewis-basic nitrogen atoms to coordinate with the palladium center, which can inhibit or deactivate the catalyst.[9][10] The choice of appropriate ligands, bases, and solvents is therefore critical to mitigate these effects and ensure efficient catalysis.
Optimizing for Success: Causality Behind Experimental Choices
Simply following a published protocol without understanding the function of each component can lead to failure. For the coupling of this compound, careful consideration of the following parameters is essential.
-
Palladium Catalyst & Ligand: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, challenging substrates often benefit from more robust systems.[4] Catalysts featuring bulky, electron-rich phosphine ligands, such as those in PdCl₂(dppf) or Buchwald-type pre-catalysts, can accelerate the oxidative addition and reductive elimination steps.[11] For N-H containing heterocycles, these ligands help prevent catalyst deactivation. Research on similar 4-substituted-7-bromo-1H-indazoles has shown that Pd(PPh₃)₄ is highly effective under optimized conditions.[12]
-
Base Selection: The base is not merely a spectator; it is crucial for the transmetalation step. Inorganic bases are commonly used.[13]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results due to its high solubility in organic solvents, enhancing the formation of the reactive boronate species. It is a strong yet non-nucleophilic base.
-
Potassium Carbonate (K₂CO₃): A cost-effective and widely used alternative that is effective in many cases.[3]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids or aryl chlorides.[9]
-
-
Solvent System: The choice of solvent influences reagent solubility and reaction temperature. Aprotic polar solvents are standard.
-
1,4-Dioxane/Water or THF/Water: The addition of water is common and serves multiple purposes: it helps dissolve the inorganic base and can facilitate the transmetalation step.[4][14] A mixture of dioxane, ethanol, and water has been shown to be particularly effective for C7-arylation of indazoles.[12]
-
DMF or Toluene: Can also be used, often at higher temperatures. However, initial trials with DMF for similar substrates have sometimes failed to yield the desired product.[5]
-
-
Reaction Temperature & Method:
-
Conventional Heating: Temperatures typically range from 80 °C to 110 °C.
-
Microwave Irradiation: Offers a significant advantage by dramatically reducing reaction times from hours to minutes, often improving yields and minimizing side product formation.[12][15] Temperatures can reach up to 140 °C in a sealed vessel.[12]
-
Experimental Protocol: General Procedure for C7-Arylation
This protocol is a robust starting point based on optimized conditions reported for the C7-arylation of 4-substituted-1H-indazoles.[5][12]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.3 - 2.0 equiv)
-
Solvent system: 1,4-Dioxane, Ethanol, and Water (e.g., in a 6:3:1 ratio)
-
Nitrogen or Argon gas supply
-
Microwave reactor or oil bath with reflux condenser
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry microwave reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.465 mmol, 1.0 equiv).
-
Reagent Addition: Sequentially add the aryl boronic acid (1.2 equiv), Cesium Carbonate (Cs₂CO₃) (1.3 equiv), and Pd(PPh₃)₄ (10 mol%).
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., Dioxane/EtOH/H₂O, 5 mL total). Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This is critical to remove oxygen, which can degrade the catalyst.[11]
-
Reaction:
-
Microwave: Place the sealed vial in the microwave reactor. Heat to 140 °C and hold for 2 hours.[12]
-
Conventional Heating: If using an oil bath, heat the flask to reflux (approx. 100-110 °C) for 4-12 hours.
-
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[11]
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
Substrate Scope & Data Summary
The optimized conditions are applicable to a wide range of aryl and heteroaryl boronic acids. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups on the boronic acid partner, proceeding in moderate to good yields.[5][12]
| Entry | Boronic Acid Partner | Product | Conditions [a] | Yield (%) |
| 1 | Phenylboronic acid | 7-phenyl-4-fluoro-1H-indazole | A | ~75% |
| 2 | 4-Methoxyphenylboronic acid | 4-fluoro-7-(4-methoxyphenyl)-1H-indazole | A | ~80% |
| 3 | 4-Methylphenylboronic acid | 4-fluoro-7-(p-tolyl)-1H-indazole | A | ~70% |
| 4 | 3-Fluorophenylboronic acid | 4-fluoro-7-(3-fluorophenyl)-1H-indazole | A | ~78% |
| 5 | Thiophen-2-ylboronic acid | 4-fluoro-7-(thiophen-2-yl)-1H-indazole | A | ~80% |
| 6 | Pyridin-3-ylboronic acid | 4-fluoro-7-(pyridin-3-yl)-1H-indazole | A | ~65% |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Buchwald-Hartwig Amination of 7-Bromo-4-fluoro-1H-indazole
Introduction: Bridging Scaffolds in Modern Drug Discovery
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical industry where the vast majority of small-molecule drug candidates are nitrogen-containing compounds.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing these critical linkages.[2][3][4] Its development revolutionized the synthesis of arylamines by offering a broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[2]
The indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and found in numerous therapeutic agents with activities ranging from anti-tumor to anti-inflammatory.[5][6][7] Specifically, the 7-amino-4-fluoro-1H-indazole motif serves as a vital building block for highly targeted therapeutics. The strategic introduction of an amino group at the C7 position can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to 7-bromo-4-fluoro-1H-indazole. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of critical reaction parameters, and provide a robust, step-by-step protocol for its execution and optimization.
Reaction Principle: The Catalytic Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle. While seemingly straightforward, each step is critically influenced by the choice of ligand, base, and solvent. The generally accepted mechanism proceeds through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[2][8][9]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) species, which is generated in situ from a palladium precatalyst. This step forms a Pd(II)-aryl complex and is often the rate-determining step of the cycle.[8] The reactivity order for the aryl halide in this step is typically I > Br > Cl.[10]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a stoichiometric amount of a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to ensure efficient deprotonation without degrading sensitive functional groups.[10]
-
Reductive Elimination : This final, bond-forming step involves the coupling of the aryl and amido ligands on the palladium center. The desired C-N bond is formed, yielding the N-substituted 7-amino-4-fluoro-1H-indazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters: A Scientist's Guide to Rational Design
The success of coupling this compound relies on the judicious selection of four key components. The electronic nature of the indazole—a π-rich heterocyclic system—requires careful consideration to achieve high yields and avoid side reactions.
A. Palladium Precatalyst: The Ignition Source
While simple palladium salts like Pd(OAc)₂ can be used, modern protocols favor the use of air- and moisture-stable palladium precatalysts.[11] These complexes, often featuring a biarylphosphine ligand already coordinated to the palladium center, offer superior reliability and ease of handling. They readily generate the active Pd(0) species under the reaction conditions.
-
Recommendation: Use a 3rd or 4th generation (G3, G4) Buchwald precatalyst such as XPhos Pd G3 or BrettPhos Pd G4. These provide high catalytic activity at low loadings (typically 1-2 mol%).[9][11]
B. Ligand: The Catalyst's Steering Wheel
The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and promotes the crucial reductive elimination step. For electron-rich and potentially coordinating heterocycles like indazole, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[2][12] These ligands create a sterically hindered environment around the palladium, which accelerates reductive elimination and suppresses undesired side reactions like β-hydride elimination.
-
Primary Recommendation (for primary & secondary amines): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). It is a highly versatile and robust ligand for a wide range of amine couplings.[12][13]
-
Alternative for NH-Heterocycles: tBuXPhos has been specifically noted as a good choice for the amination of indazoles.[3]
-
Alternative for Challenging Couplings: RuPhos or BrettPhos can be effective for sterically hindered secondary amines or when other ligands fail.[3]
C. Base: The Proton Manager
A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. The choice of base can impact reactions involving substrates with sensitive functional groups (e.g., esters).
-
Most Active: Sodium tert-butoxide (NaOtBu) is highly effective and generally provides the fastest reaction rates. However, its high basicity can be incompatible with base-sensitive functional groups.[3][10]
-
Milder Alternatives: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for substrates that cannot tolerate strong alkoxide bases.[9][10] They are often used at slightly higher temperatures or for longer reaction times.
D. Solvent: The Reaction Medium
Anhydrous, aprotic solvents that can dissolve the reactants and maintain the catalyst's activity at elevated temperatures are necessary.
-
Standard Choices: Toluene and 1,4-dioxane are the most commonly employed solvents for this transformation.[3][4] Tetrahydrofuran (THF) can also be used, but its lower boiling point limits the accessible temperature range. It is imperative that the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic amine. Reagent quantities should be adjusted based on the specific amine used.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
A. Reagents & Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or oven-dried vial with a PTFE-lined cap
-
Magnetic stir bar and stir plate/hot plate
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
B. Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Scientist's Note: If not using a pre-formed catalyst, the palladium source (e.g., Pd₂(dba)₃) and ligand are added separately. The order of addition of solids is generally not critical.
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and if outside a glovebox, evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene, to make a ~0.1 M solution) via syringe. Then, add the amine (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 100-110 °C). Stir the mixture vigorously for 12-24 hours.
-
Trustworthiness Check: Monitor the reaction's progress periodically by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.
-
-
Workup: Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride (brine).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 7-amino-4-fluoro-1H-indazole product.
Data Summary and Expected Outcomes
The optimal conditions can vary depending on the specific amine used. Below is a table summarizing representative conditions for this transformation.
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Pd Precatalyst | XPhos Pd G3 | 1 - 2 mol% |
| Ligand | XPhos | 2 - 4 mol% |
| Base | NaOtBu or K₃PO₄ | 1.4 - 2.0 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed (~0.1 M) |
| Temperature | 100 - 110 °C | Ensures sufficient reaction rate |
| Time | 12 - 24 hours | Monitor for completion |
| Expected Yield | 70 - 95% | Highly dependent on amine substrate |
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Conversion.
-
Cause & Solution: The active Pd(0) catalyst may have been deactivated by oxygen. Ensure the inert atmosphere is rigorously maintained and solvents are properly degassed.[13] Check the quality of the base (NaOtBu is hygroscopic and can degrade). Consider screening an alternative ligand (e.g., RuPhos) or base (e.g., LHMDS for improved proton tolerance).[3]
-
-
Issue: N1-Arylation of the Indazole Ring.
-
Cause & Solution: The indazole N-H proton is acidic and can compete with the desired amine nucleophile, leading to a mixture of products. For challenging cases or to ensure absolute regioselectivity, protect the indazole nitrogen as a first step (e.g., with a tert-butoxycarbonyl (Boc) or tetrahydropyran (THP) group). The protecting group can be removed post-amination.
-
-
Issue: Hydrodehalogenation Side Product.
-
Cause & Solution: A competing pathway where the bromo group is replaced by a hydrogen atom. This is often caused by trace water or an inefficient reductive elimination step. Using bulky, electron-rich ligands like XPhos is known to accelerate reductive elimination, minimizing this side reaction.[2]
-
-
Issue: Difficulty Coupling Primary Amines (R-NH₂).
-
Cause & Solution: The primary amine product can sometimes undergo a second arylation to form a diarylamine. To favor monoarylation, use a slight excess of the primary amine or consider using an ammonia surrogate like benzophenone imine, followed by acidic hydrolysis to reveal the primary amine.[4][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 12. research.rug.nl [research.rug.nl]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of 7-Bromo-4-fluoro-1H-indazole
Introduction: The Strategic Value of 7-Bromo-4-fluoro-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1][2] The specific isomer, this compound, serves as a highly versatile intermediate in pharmaceutical research and development.[3] Its structure is strategically designed for diversification:
-
The Bromo (Br) group at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.
-
The Fluoro (F) group at the C4 position can modulate the electronic properties, lipophilicity, and metabolic stability of the final compound, often enhancing its pharmacological profile.
-
The unsubstituted N1-H provides an additional site for functionalization, although many coupling reactions can proceed successfully without protection.[4][5]
Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating this core structure, offering mild conditions, broad functional group tolerance, and high efficiency.[6][7] This guide provides an in-depth analysis and field-tested protocols for the most critical palladium-catalyzed transformations of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, and the Heck Reaction.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a common, elegant mechanism involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The general pathway consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1H-indazole, forming a new organopalladium(II) complex.[6][10]
-
Transmetalation (or equivalent): The coupling partner (e.g., an organoboron, organotin, or amine) exchanges its organic group or nitrogen atom onto the palladium center, displacing the halide.[6][10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center as the final product. This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)–C(sp²) bonds due to the stability and low toxicity of the boronic acid reagents and the mild reaction conditions.[4][11] It is exceptionally effective for attaching diverse aryl and heteroaryl moieties to the C7 position of the indazole core.
Mechanism Visualization
The Suzuki reaction follows the classic catalytic cycle, where the transmetalation step is facilitated by a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of 7-Aryl-4-fluoro-1H-indazoles
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of C7-bromo-indazoles.[1][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask.
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.2 M with respect to the starting indazole.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 7-aryl-4-fluoro-1H-indazole.
Data Summary: Suzuki-Miyaura Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact yield. The following table summarizes conditions successfully employed for related bromo-indazole substrates.[4][5][11][12]
| Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(dppf)Cl₂ (5) | dppf (internal) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1][12] |
| Pd(PPh₃)₄ (5) | PPh₃ (internal) | Cs₂CO₃ (2) | DME | 80 | Moderate to Good | [4][5][11] |
| Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (2) | Toluene/H₂O | 100 | Good to Excellent | N/A |
| XPhos Pd G2 (3) | XPhos (internal) | K₃PO₄ (2.5) | 2-MeTHF | 90 | Good to Excellent | [13] |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for constructing carbon-nitrogen bonds, a transformation that was historically challenging.[14] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, amides, and N-heterocycles, providing direct access to key pharmacophores.
Mechanism Visualization
The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex.[14] Reductive elimination from this complex forges the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[15]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 7-Amino-4-fluoro-1H-indazoles
This is a general protocol based on modern Buchwald-Hartwig catalyst systems.[15][16][17]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a precatalyst like XPhos Pd G3 (2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 - 2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) to an oven-dried Schlenk tube. Add the solvent (e.g., Toluene) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition: Add the this compound (1.0 eq), the amine (1.2 eq), and the base (NaOt-Bu, 1.4 eq). Note: Add the base last and carefully, as it is highly reactive.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 90-110 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Extraction and Concentration: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Buchwald-Hartwig Catalyst Systems
The success of the reaction is highly dependent on the correct combination of ligand and base for a given substrate.[15]
| Ligand | Recommended Base | Suitable Amine Substrates | Key Advantages | Reference |
| XPhos | NaOt-Bu, K₃PO₄ | Primary & secondary amines, heterocycles | Broad scope, highly active for aryl bromides | [17] |
| RuPhos | LiHMDS, NaOt-Bu | Hindered secondary amines | Excellent for sterically demanding couplings | [15] |
| BrettPhos | LiHMDS, K₂CO₃ | Primary amines, amides | High selectivity for primary amines, good functional group tolerance | [15] |
| tBuXPhos | K₂CO₃, Cs₂CO₃ | Indazoles, NH-heterocycles | Effective for coupling N-H bonds of heterocycles | [15] |
Application III: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[18] This reaction is invaluable for introducing a linear, rigid alkyne linker into the indazole structure, a common strategy in the design of kinase inhibitors and molecular probes.
Mechanism Visualization
The Sonogashira reaction is unique in that it typically employs a dual catalytic system.[18] A palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the organopalladium(II) complex. Copper-free versions have also been developed to avoid issues with copper contamination.[19][20]
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. fiveable.me [fiveable.me]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 7-bromo-4-fluoro-1H-indazole: A Detailed Guide to Regioselective Synthesis
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of the indazole nitrogen atoms, N-1 and N-2, is a critical step in drug development, as the nature of the N-substituent can profoundly influence a compound's pharmacological profile. However, the direct alkylation of 1H-indazoles often presents a significant challenge: the formation of a mixture of N-1 and N-2 regioisomers, which can be difficult to separate and reduces the overall yield of the desired product.[1][3][4] This guide provides a comprehensive protocol for the N-alkylation of 7-bromo-4-fluoro-1H-indazole, a substrate with electron-withdrawing groups that influence its reactivity. We will delve into the mechanistic rationale behind the choice of reagents and conditions to achieve regioselectivity, offering a robust methodology for researchers in drug discovery and development.
The regiochemical outcome of indazole alkylation is a delicate balance of steric and electronic factors, as well as the interplay between kinetic and thermodynamic control.[4][5] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[3][4][6] Consequently, conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[4][5]
Understanding Regioselectivity in Indazole Alkylation
The alkylation of an indazole begins with the deprotonation of the N-H bond by a base to form an indazolide anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms, leading to the potential for alkylation at either N-1 or N-2. The ratio of the resulting regioisomers is highly dependent on several factors:
-
Base and Solvent System: The choice of base and solvent is paramount in controlling regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) have been shown to favor N-1 alkylation.[1][2][7][8] This is often attributed to the coordination of the sodium cation with the N-2 nitrogen, sterically hindering the approach of the electrophile.[5] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently lead to mixtures of N-1 and N-2 isomers.[4][9]
-
Substituent Effects: The electronic nature and position of substituents on the indazole ring play a crucial role. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. For this compound, the bromo and fluoro groups are electron-withdrawing, which can impact the reaction's course.
-
Steric Hindrance: Substituents near the nitrogen atoms can sterically direct the alkylation. A bulky substituent at the C-7 position, such as the bromine atom in our target molecule, can hinder alkylation at the adjacent N-1 position, potentially favoring N-2 alkylation.[4] Studies have shown that indazoles with C-7 substituents like NO₂ or CO₂Me exhibit excellent N-2 regioselectivity.[1][2][7][8][10]
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product. The use of sodium hydride in THF is a well-established method for achieving high N-1 selectivity with various substituted indazoles.[1][2][7][8]
Materials
| Reagent/Material | Purpose |
| This compound | Starting material |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Base |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Alkyl halide (e.g., Iodomethane, Bromoethane) | Alkylating agent |
| Saturated aqueous ammonium chloride (NH₄Cl) | Quenching agent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Brine (saturated aqueous NaCl) | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Argon or Nitrogen gas | Inert atmosphere |
Procedure
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material (concentration typically 0.1–0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and a slurry of the sodium salt forms.[11]
-
Alkylation: Add the alkyl halide (1.0–1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.[11]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the N-1 alkylated product.
Protocol 2: N-Alkylation under Conditions Favoring N-2 Isomer
Due to the steric hindrance of the 7-bromo substituent, N-2 alkylation is a likely outcome, especially under certain conditions. While NaH in THF generally favors N-1, the 7-substituent effect might lead to a significant amount of the N-2 product. Conditions that are less selective or kinetically controlled might favor the N-2 isomer. Using a weaker base in a polar aprotic solvent is a common alternative.
Materials
| Reagent/Material | Purpose |
| This compound | Starting material |
| Potassium carbonate (K₂CO₃), anhydrous | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | Solvent |
| Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Alkylating agent |
| Water | Work-up |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Brine (saturated aqueous NaCl) | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
Procedure
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5–2.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a suspension.
-
Alkylation: Add the alkyl halide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.
Characterization and Data Interpretation
The unambiguous assignment of the N-1 and N-2 regioisomers is crucial and is typically achieved using advanced NMR techniques, such as ¹H-¹H NOESY and HMBC experiments.[9]
Troubleshooting and Optimization
-
Low Yield: If the reaction is sluggish, especially with less reactive alkyl halides, gentle heating may be required. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the alkylating agent.
-
Poor Regioselectivity: The N-1/N-2 ratio is highly substrate and condition-dependent. If the desired selectivity is not achieved, screening different bases (e.g., Cs₂CO₃), solvents (e.g., acetonitrile, dioxane), and temperatures is recommended. For the specific case of this compound, the steric effect of the 7-bromo group may inherently favor N-2 alkylation, even under conditions that typically favor N-1.[4]
-
Difficult Separation: If the regioisomers are difficult to separate by column chromatography, exploring different solvent systems or employing preparative HPLC may be necessary.
Conclusion
The N-alkylation of this compound requires careful consideration of reaction conditions to control regioselectivity. The protocols outlined in this guide provide a starting point for achieving either the N-1 or a mixture favoring the N-2 isomer. The choice of a strong base like NaH in THF generally favors the thermodynamically stable N-1 product, but the steric influence of the 7-bromo substituent may counteract this preference. A systematic approach to optimizing the reaction conditions, coupled with rigorous analytical characterization, is essential for the successful and efficient synthesis of the desired N-alkylated indazole derivatives for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Regioselective Functionalization of the 7-Bromo-4-Fluoro-1H-Indazole Scaffold
Introduction: The Strategic Value of the 7-Bromo-4-Fluoro-1H-Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific derivative, this compound, represents a highly versatile building block for drug discovery and development. The strategic placement of the bromine and fluorine atoms provides distinct opportunities for regioselective functionalization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The 4-fluoro substituent significantly influences the electronic properties of the indazole ring, while the 7-bromo position serves as a key handle for a variety of cross-coupling reactions.
This comprehensive guide provides detailed application notes and protocols for the regioselective functionalization of the this compound scaffold. The methodologies described herein are grounded in established chemical principles and are designed to provide researchers with reliable and reproducible procedures for the synthesis of diverse indazole derivatives.
Understanding Regioselectivity in the Indazole Ring
The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and several carbon positions amenable to functionalization. The regiochemical outcome of a reaction is a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.[2] In the case of this compound, the electron-withdrawing fluorine atom at the C4 position is expected to decrease the overall electron density of the benzene ring and influence the acidity of the N-H proton. The bromine atom at C7 introduces steric hindrance around the N1 position, a factor that can be exploited to direct reactions towards the N2 position.
Part 1: Regioselective N-Alkylation
The differential alkylation of the N1 and N2 positions of the indazole core is a critical step in the synthesis of many biologically active molecules.[3] The choice of base, solvent, and electrophile can be strategically manipulated to favor the formation of one regioisomer over the other.
Selective N1-Alkylation: Thermodynamic Control
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Conditions that allow for equilibration between the N1 and N2-alkylated products will typically favor the more stable N1 isomer.
Causality Behind Experimental Choices:
-
Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is a common strategy for N1-alkylation.[3] NaH irreversibly deprotonates the indazole, forming the indazolide anion.
-
Equilibration: Weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents can also be used. While this may lead to a mixture of isomers, prolonged reaction times or elevated temperatures can favor the thermodynamically more stable N1 product.[2]
Protocol 1: Selective N1-Alkylation of this compound
| Parameter | Value |
| Reactants | This compound, Alkyl halide (1.1 equiv) |
| Base | Sodium hydride (60% dispersion in mineral oil, 1.2 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equiv) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Selective N2-Alkylation: Kinetic and Steric Control
Achieving selectivity for the N2 position often relies on kinetic control or exploiting the steric hindrance around the N1 position. The presence of the 7-bromo substituent sterically disfavors the approach of an electrophile to the N1 position, thereby promoting alkylation at N2.[2]
Causality Behind Experimental Choices:
-
Steric Hindrance: The bromine atom at the C7 position provides significant steric bulk, making the N1 position less accessible to incoming electrophiles. This inherent structural feature of the substrate is a primary driver for N2 selectivity.[3]
-
Reaction Conditions: Conditions that favor kinetic control, such as the use of specific bases and solvents, can enhance N2 selectivity. For instance, Mitsunobu conditions have been shown to favor N2 alkylation.[3]
Protocol 2: Selective N2-Alkylation of this compound
| Parameter | Value |
| Reactants | This compound, Alcohol (1.5 equiv) |
| Reagents | Triphenylphosphine (PPh₃, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-16 hours |
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the reactants.
-
Mitsunobu Reaction: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N2-alkylated product.
Caption: Regioselective N-alkylation strategies for this compound.
Part 2: Regioselective C7-Functionalization via Cross-Coupling Reactions
The C7-bromo substituent is an excellent handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the diversification of the indazole scaffold at a late stage in the synthesis.
Suzuki-Miyaura Cross-Coupling at C7
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[4] It involves the coupling of an organoboron reagent with a halide or triflate, catalyzed by a palladium complex.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for an efficient reaction. A common and effective system is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), which is known for its high activity and stability.[5]
-
Base: A base is required to activate the organoboron species. Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and cost-efficient.[5]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water is typically used. Water is essential for the transmetalation step in the catalytic cycle.[5]
Protocol 3: Suzuki-Miyaura Coupling of N-Protected this compound
| Parameter | Value |
| Reactants | N-Protected this compound, Arylboronic acid (1.5 equiv) |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5 mol%) |
| Base | Potassium carbonate (K₂CO₃, 2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90-100 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Methodology:
-
Preparation: To a reaction vessel, add the N-protected this compound (1.0 equiv), arylboronic acid (1.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and potassium carbonate (2.0 equiv).
-
Inerting: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 90-100 °C and stir for 6-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination at C7
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[6] This reaction is of great importance in medicinal chemistry for the introduction of amine functionalities.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often highly effective in promoting the coupling of a wide range of amines.[7] A palladium precursor such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is commonly used.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a standard choice for this transformation.[7]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically employed.[7]
Protocol 4: Buchwald-Hartwig Amination of N-Protected this compound
| Parameter | Value |
| Reactants | N-Protected this compound, Primary or secondary amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | XPhos (5 mol%) |
| Base | Sodium tert-butoxide (NaOtBu, 1.4 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Reactant Addition: Add the N-protected this compound (1.0 equiv) and anhydrous toluene.
-
Amine Addition: Add the amine (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The this compound scaffold is a valuable platform for the development of novel chemical entities. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the rich chemistry of this versatile building block. By carefully selecting reaction conditions, the regioselective functionalization of the indazole core can be achieved with a high degree of control, enabling the synthesis of diverse libraries of compounds for biological evaluation.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 7-bromo-4-fluoro-1H-indazole in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and its ability to generate high-quality, optimizable lead compounds.[1] Central to this approach is the selection of a well-curated fragment library. This document provides a detailed guide on the application of a specific, high-value fragment, 7-bromo-4-fluoro-1H-indazole , in FBDD campaigns. We will explore the intrinsic chemical advantages conferred by its halogenated indazole scaffold and provide detailed, field-proven protocols for its use in primary screening, hit validation, and structure-guided lead optimization.
Introduction: Why this compound?
The power of FBDD lies in identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for rational, structure-guided evolution into potent and selective drug candidates.[1][2] The choice of fragments is therefore paramount. This compound is not merely another small molecule; it is a strategically designed chemical probe embodying several key features that enhance its utility in an FBDD campaign.
-
The Privileged Indazole Core: The indazole motif is a bioisostere of indole and is prevalent in numerous clinically successful drugs, particularly kinase inhibitors.[3][4] Its bicyclic aromatic structure provides a rigid scaffold, while the pyrazole ring offers versatile hydrogen bond donor and acceptor capabilities, enabling it to anchor effectively in a wide variety of protein binding sites.[5][6]
-
The Strategic Role of Bromine: The bromine atom at the 7-position serves a dual purpose. Firstly, it can participate in halogen bonding , a specific and directional non-covalent interaction with Lewis bases (e.g., backbone carbonyls, carboxylate side chains) in the protein binding pocket.[7][8] This can provide an additional affinity contribution that might be missed by less-featured fragments. Secondly, and critically for optimization, the C-Br bond is a versatile synthetic handle for "fragment growing" via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of adjacent pockets to rapidly build affinity.[4]
-
The Utility of Fluorine: The fluorine atom at the 4-position offers multiple advantages. Its high electronegativity can modulate the pKa of the indazole N-H, influencing its hydrogen bonding properties. More importantly, the ¹⁹F nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR-based screening is a highly sensitive and robust method for detecting weak binding events, as the ¹⁹F signal is free from the background interference that can complicate proton-based (¹H) NMR experiments.[9][10]
Physicochemical Properties
Proper experimental design begins with a clear understanding of the fragment's physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | [11] |
| Molecular Weight | 215.02 g/mol | [11] |
| CAS Number | 1000341-72-9 | [11] |
| Appearance | Typically a solid | |
| Solubility | Soluble in organic solvents like DMSO and methanol | [12] |
| Purity | >97% recommended for screening | [11] |
FBDD Workflow Using this compound
The following diagram outlines a typical FBDD campaign workflow incorporating this fragment.
Caption: FBDD workflow from fragment screening to lead generation.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for researchers.
Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy
This ligand-observed technique is ideal for fluorinated fragments, offering high sensitivity and low false-positive rates.[9] Binding is detected by changes in the ¹⁹F signal (chemical shift perturbation, line broadening, or intensity reduction) upon addition of the target protein.[10]
A. Materials
-
Target Protein: >95% purity, stable at ≥ 50 µM in NMR buffer.
-
This compound: Stock solution of 100 mM in d6-DMSO.
-
NMR Buffer: e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O.
-
NMR Spectrometer: Equipped with a fluorine-observe probe.
B. Methodology
-
Protein Sample Preparation: Prepare a 50 µM solution of the target protein in NMR buffer. Transfer 500 µL to an NMR tube.
-
Reference Spectrum: Prepare a reference sample containing 200 µM of the fragment in 500 µL of NMR buffer (no protein). Acquire a 1D ¹⁹F spectrum. This establishes the chemical shift and lineshape of the unbound fragment.
-
Screening Spectrum: To the protein sample, add the fragment stock solution to a final concentration of 200 µM (e.g., 1 µL of 100 mM stock into 500 µL).
-
Data Acquisition: Acquire a 1D ¹⁹F spectrum on the protein-fragment sample using the same parameters as the reference spectrum. A T₂ relaxation filter (e.g., a Carr-Purcell-Meiboom-Gill sequence) can be used to suppress broad signals from non-binding compounds and enhance the detection of binding-induced signal reduction.[10]
-
Data Analysis:
-
Compare the screening spectrum to the reference spectrum.
-
A "hit" is identified by:
-
A significant reduction (>50%) in the ¹⁹F signal intensity.
-
Noticeable line broadening of the signal.
-
A chemical shift perturbation (CSP) of the signal.
-
-
Protocol 2: Hit Confirmation and Affinity Determination via Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time kinetic and affinity data (Kᴅ).[13][14] It serves as an excellent orthogonal method to validate NMR hits.
A. Materials
-
SPR Instrument (e.g., Biacore system).[15]
-
Sensor Chip: CM5 chip is commonly used for amine coupling.[15]
-
Immobilization Reagents: Amine coupling kit (EDC, NHS), ethanolamine.
-
Running Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), with 1-2% DMSO to match sample buffer.
-
Target Protein: 20-50 µg/mL in a low-salt buffer (e.g., 10 mM Acetate, pH 4.5) for immobilization.
-
Fragment Series: Serial dilutions of this compound (e.g., 500 µM down to ~1 µM) in running buffer.
B. Methodology
-
Target Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling to achieve a high surface density (e.g., 10,000 - 15,000 Response Units, RU), which is crucial for detecting low-molecular-weight fragments.[15] Use one flow cell as a reference (activated and blocked with ethanolamine without protein).
-
Assay Development: Inject a known binder (if available) to confirm the immobilized protein is active. Perform buffer scout experiments to ensure minimal non-specific binding.[16]
-
Affinity Measurement:
-
Inject the serial dilutions of the fragment over both the target and reference flow cells. Use a multi-cycle kinetic setup.
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Subtract the average of the blank injections.
-
Fit the resulting sensorgrams to a steady-state affinity model (Response vs. Concentration) to determine the equilibrium dissociation constant (Kᴅ). A 1:1 kinetic model can also be used if association and dissociation phases are well-defined.
-
Protocol 3: Structural Characterization via X-ray Crystallography
Crystallography provides the ultimate validation: a high-resolution 3D picture of how the fragment binds, revealing the specific interactions that anchor it to the target.[17][18] This information is indispensable for the hit-to-lead phase.[19]
A. Materials
-
Protein Crystals: Reproducible, well-diffracting crystals of the target protein.
-
Fragment Soaking Solution: 10-50 mM this compound in a cryoprotectant solution compatible with the crystals (often containing 20-30% DMSO or glycerol).
-
X-ray Diffraction Source: Synchrotron beamline is highly recommended for data quality.
B. Methodology
-
Crystal Soaking: Transfer a protein crystal into a drop of the fragment soaking solution. The soaking time can vary from minutes to hours.
-
Cryo-cooling: Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation during data collection.
-
Data Collection: Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo (unliganded) protein structure.
-
Calculate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the difference map (mFo-DFc) for contiguous, unexplained electron density corresponding to the shape of the fragment.
-
If density is present, model the fragment into the density and refine the structure. The final model will reveal the precise binding pose and key interactions.[20]
-
Hit-to-Lead Optimization: A Structure-Guided Approach
Once the binding mode of this compound is confirmed by crystallography, the hit-to-lead phase begins.[21] The goal is to rationally "grow" the fragment into a more potent lead compound.[2]
A. Causality of Design The crystallographic structure is the blueprint. Analysis reveals the orientation of the fragment and the nature of the surrounding protein environment. The bromine atom at the 7-position is the key vector for elaboration.
References
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. chembk.com [chembk.com]
- 13. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 20. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Derivatization of 7-bromo-4-fluoro-1H-indazole for Biological Screening Libraries
Abstract
The 1H-indazole scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The specific isomer, 7-bromo-4-fluoro-1H-indazole, presents a trifecta of reactive sites, making it an exceptionally versatile starting material for the construction of diverse chemical libraries aimed at biological screening. This guide provides an in-depth analysis of the reactivity of this scaffold and details robust, field-proven protocols for its selective functionalization at three key positions: the N1-nitrogen, the C7-bromine, and the C4-fluorine. We will explore the causality behind experimental choices in N-alkylation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and nucleophilic aromatic substitution (SNAr), offering researchers a strategic blueprint for efficient library synthesis.
The this compound Scaffold: A Privileged Starting Point
Nitrogen-containing heterocycles are foundational building blocks in drug discovery, and indazole derivatives are particularly noteworthy for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The this compound scaffold is a valuable intermediate used in pharmaceutical research and development.[2] Its utility stems from three distinct and orthogonally reactive functional groups:
-
N1-Proton: The acidic proton on the pyrazole ring is readily removed by a base, allowing for facile N-alkylation or N-arylation to explore the crucial "northern" vector of the molecule.
-
C7-Bromine: The carbon-bromine bond is a classic handle for transition metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, profoundly impacting the molecule's steric and electronic properties.
-
C4-Fluorine: While typically less reactive, the carbon-fluorine bond can undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated. This position offers a unique vector for modification.
This multi-faceted reactivity allows for a systematic and combinatorial approach to library design, enabling a thorough exploration of the chemical space around the core scaffold.
Strategic Derivatization Workflows
A successful library synthesis campaign hinges on a logical and efficient workflow. The relative reactivity of the functional groups on this compound allows for a strategic, sequential approach to derivatization. The C7-Br and N1-H positions offer the most robust and high-yielding transformations, making them ideal primary modification sites.
Figure 1: Strategic workflow for derivatizing the indazole core.
Experimental Protocols & Mechanistic Insights
Protocol 1: N1-Alkylation under Thermodynamically Controlled Conditions
The N-alkylation of indazoles can produce a mixture of N1 and N2 regioisomers. The regiochemical outcome is influenced by steric and electronic factors, as well as reaction conditions like the choice of base and solvent.[3] For many applications, the N1-alkylated product is the thermodynamically more stable and desired isomer.[3] Employing a strong, non-nucleophilic hydride base in a polar aprotic solvent like THF reliably favors the N1 product.[3][4]
Causality: Sodium hydride (NaH) irreversibly deprotonates the indazole, forming the indazolide anion. In THF, this anion exists in an equilibrium that, upon reaction with an electrophile, favors substitution at the N1 position. This is often attributed to the greater thermodynamic stability of the resulting N1-alkylated product.[3]
Detailed Protocol:
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and additions are made slowly.
-
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise to the suspension.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent that solubilizes the indazolide anion and favors N1-selectivity.[3][4] |
| Temperature | 0 °C to RT | Controls the initial deprotonation and allows for a controlled reaction with the electrophile. |
| Equivalents | 1.1-1.2 eq. Base/Alkyl Halide | Ensures complete consumption of the starting material. |
Protocol 2: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[5] It involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[5][6] For the 7-bromo-1H-indazole scaffold, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups.
Causality: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., SPhos) stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.[7]
Detailed Protocol:
-
Preparation: In a Schlenk tube or microwave vial, combine the N-protected or unprotected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5-10 mol%) or a more advanced catalyst system like Pd₂(dba)₃ (2.5 mol%) with a ligand such as SPhos (5-10 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a concentration of 0.1 M.
-
Reaction: Heat the mixture to 80-100 °C and stir for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[8] Monitor completion by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Efficiently catalyzes the C-C bond formation. Modern ligands enhance scope and efficiency.[7] |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the boronic acid for the transmetalation step.[7][9] |
| Solvent | Dioxane/Water or DME/Water | Solubilizes both organic and inorganic reagents to facilitate the reaction.[9][10] |
| Temperature | 80-100 °C or Microwave | Provides the necessary activation energy for the catalytic cycle. |
Protocol 3: C7-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry.[11][12] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[11]
Causality: Similar to the Suzuki reaction, the mechanism proceeds via an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle.[11][13][14] The base is critical for deprotonating the amine to form the palladium-amido complex prior to reductive elimination.[13] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. The ligand choice, often a bulky biarylphosphine like XPhos, is essential to facilitate the final C-N bond-forming reductive elimination step.[15]
Detailed Protocol:
-
Preparation: In an oven-dried Schlenk tube, add the this compound (1.0 equiv, preferably N-protected to avoid side reactions), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), and the strong base, sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene or dioxane (to 0.1-0.2 M), followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 4-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Extraction & Purification: Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | XPhos Pd G3 (or similar) | A modern, highly active precatalyst designed for efficient C-N coupling.[15] |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, hindered base that facilitates amine deprotonation without competing as a nucleophile.[13] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling aprotic solvent suitable for palladium catalysis. |
| N-Protection | Recommended (e.g., SEM, Boc) | Prevents competitive N-arylation of the indazole starting material. |
C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The C4-fluoro group is the least reactive position on the scaffold. Nucleophilic aromatic substitution (SNAr) reactions typically require a strong electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[16][17] While the indazole ring itself is not strongly activating, under forcing conditions (high temperature, strong nucleophile, polar aprotic solvent), substitution of the fluoride can be achieved.
Causality: The reaction proceeds via a two-step addition-elimination mechanism.[16] A strong nucleophile attacks the carbon bearing the fluorine atom, forming a high-energy, anionic intermediate (Meisenheimer complex). The aromaticity is then restored by the elimination of the fluoride anion, which is a competent leaving group.[16][18]
Representative Protocol (Example with Sodium Methoxide):
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous dimethylformamide (DMF), add a strong nucleophile such as sodium methoxide (3.0 equiv).
-
Reaction: Heat the reaction mixture in a sealed tube at 120-150 °C for 12-24 hours.
-
Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the mixture, pour it into ice water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Note: SNAr reactions on this scaffold may have limited scope and require careful optimization for each nucleophile.
Conclusion
The this compound is a powerful and versatile building block for constructing libraries of novel compounds for biological screening. By leveraging robust and well-understood synthetic transformations—including regioselective N-alkylation, palladium-catalyzed Suzuki and Buchwald-Hartwig cross-couplings, and nucleophilic aromatic substitution—researchers can systematically and efficiently explore the structure-activity relationships of this privileged scaffold. The protocols and strategic insights provided herein offer a comprehensive guide for drug development professionals to unlock the full potential of this valuable chemical entity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmdguru.com [pharmdguru.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-Fluoro-1H-Indazole Derivatives
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Halogenated indazoles, in particular, serve as highly versatile intermediates for the synthesis of complex drug candidates, including potent kinase inhibitors used in oncology.[2][3][4][5] This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of 7-bromo-4-fluoro-1H-indazole, a key building block for drug discovery professionals. We will elucidate the strategic rationale behind a robust, multi-step synthetic pathway, provide detailed, scalable experimental protocols, and outline subsequent derivatization strategies using modern cross-coupling techniques. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and development.
Strategic Imperative: Why this compound?
The strategic value of the this compound intermediate lies in its inherent structural features, which are ideally suited for combinatorial library synthesis and lead optimization campaigns.
-
The Indazole Core: As a bioisostere of indole, the indazole nucleus is a key pharmacophore in numerous FDA-approved drugs, prized for its ability to form critical hydrogen bond interactions with biological targets.[3][6]
-
Orthogonal Functional Handles: The bromine atom at the 7-position and the fluorine atom at the 4-position provide distinct and controllable reaction sites. The C-Br bond is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments.[7]
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a highly desirable feature in modern drug design.
This guide presents a logical and scalable synthetic approach, moving from accessible starting materials to the target intermediate and its subsequent elaboration into diverse derivatives.
Recommended Synthetic Pathway for Large-Scale Production
For large-scale synthesis, a linear, high-yielding, and chromatographically-free (where possible) route is paramount. The proposed pathway begins with a commercially available substituted aniline and proceeds through a three-step sequence involving diazotization/cyclization, regioselective bromination, and deprotection.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols & Scientific Rationale
The following protocols are designed for execution on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by trained personnel, adhering to strict safety protocols.
Protocol 1: Synthesis of 1-Acetyl-4-fluoro-1H-indazole (Intermediates 1 & 2)
Causality: This two-step, one-pot procedure begins with the protection of the aniline nitrogen as an acetamide. This is crucial as it directs the subsequent intramolecular cyclization. The diazotization of the N-acetylated intermediate with isoamyl nitrite, followed by in-situ cyclization, is a classic and reliable method for forming the indazole ring from an ortho-methylaniline precursor.[6][8] Acetic acid serves as both the solvent and a proton source for the reaction.
-
Materials & Reagents:
-
3-Fluoro-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Isoamyl Nitrite (1.5 eq)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Water
-
-
Procedure:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge 3-fluoro-2-methylaniline and glacial acetic acid (approx. 5 volumes).
-
Cool the mixture to 10-15°C.
-
Slowly add acetic anhydride via the dropping funnel, maintaining the internal temperature below 25°C. Stir for 1 hour post-addition to complete the formation of N-acetyl-3-fluoro-2-methylaniline.
-
Heat the reaction mixture to 110°C.
-
Slowly add isoamyl nitrite dropwise over 2-3 hours, carefully controlling the off-gassing and maintaining the temperature at 110°C.
-
After the addition is complete, maintain the temperature for an additional 3-5 hours, monitoring the reaction completion by HPLC or TLC.[8]
-
Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid.
-
Add methanol to the residue and stir to induce precipitation. The resulting slurry can be filtered, and the filter cake washed with cold methanol to yield crude 1-acetyl-4-fluoro-1H-indazole.
-
Further purification can be achieved by recrystallization from a methanol/water mixture.
-
Protocol 2: Synthesis of 1-Acetyl-7-bromo-4-fluoro-1H-indazole (Intermediate 3)
Causality: Electrophilic aromatic substitution on the N-acetylated indazole is highly regioselective. The electron-directing effects of the pyrazole ring and the acetyl group favor bromination at the 7-position. N-Bromosuccinimide (NBS) is the reagent of choice for large-scale brominations as it is a solid that is safer and easier to handle than liquid bromine.[9] Acetonitrile is an excellent solvent choice due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.[8]
-
Materials & Reagents:
-
1-Acetyl-4-fluoro-1H-indazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
-
Aqueous Sodium Thiosulfate solution
-
-
Procedure:
-
Charge the reactor with 1-acetyl-4-fluoro-1H-indazole and acetonitrile (approx. 10 volumes).
-
Cool the resulting solution to -5 to 0°C.
-
Add NBS portion-wise, ensuring the internal temperature does not exceed 5°C. The use of NBS prevents the generation of large quantities of HBr gas.
-
Stir the reaction at 0-5°C for 1-2 hours, monitoring for completion by HPLC.
-
Upon completion, quench the reaction by adding a cold aqueous solution of sodium thiosulfate to destroy any excess NBS.
-
Add water to precipitate the product.
-
Filter the resulting solid, wash the cake thoroughly with water, and dry under vacuum to yield 1-acetyl-7-bromo-4-fluoro-1H-indazole. This intermediate is often of sufficient purity for the next step.
-
Protocol 3: Synthesis of this compound (Target)
Causality: The final step is a simple deprotection of the acetyl group. A mild base like potassium carbonate in a protic solvent system (methanol/water) effectively hydrolyzes the amide bond without affecting the sensitive halogenated indazole core.[8] The product conveniently precipitates from the reaction mixture upon completion, simplifying the work-up.
-
Materials & Reagents:
-
1-Acetyl-7-bromo-4-fluoro-1H-indazole (1.0 eq)
-
Potassium Carbonate (2.0 eq)
-
Methanol
-
Water
-
-
Procedure:
-
Charge the reactor with 1-acetyl-7-bromo-4-fluoro-1H-indazole, methanol (5 volumes), and water (5 volumes).
-
Add potassium carbonate and stir the resulting suspension at room temperature for 12-18 hours. Monitor the reaction by HPLC.
-
Once the starting material is consumed, add additional water (5-10 volumes) to ensure complete precipitation of the product.
-
Stir the slurry for 30 minutes, then filter the solid.
-
Wash the filter cake extensively with water until the pH of the filtrate is neutral.
-
Dry the product under vacuum at 40-50°C to a constant weight to afford the final this compound.
-
Data Summary and Characterization
The following table summarizes expected outcomes for the described large-scale synthesis. Purity is typically assessed by HPLC and identity confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS.[10][11]
| Step | Key Reagents | Solvent | Temp (°C) | Avg. Time (h) | Expected Yield | Expected Purity (HPLC) |
| 1 | Acetic Anhydride, Isoamyl Nitrite | Acetic Acid | 110 | 6-8 | 65-75% | >95% |
| 2 | N-Bromosuccinimide (NBS) | Acetonitrile | 0-5 | 1-2 | 90-98% | >97% |
| 3 | Potassium Carbonate | Methanol/Water | 20-25 | 12-18 | 85-95% | >99% |
Derivatization Potential: Accessing Novel Chemical Space
The true utility of this compound is as a versatile platform for generating diverse libraries of compounds. The bromine at the 7-position is the primary handle for derivatization via palladium-catalyzed cross-coupling reactions.[7]
Caption: Key cross-coupling reactions for derivatizing the indazole core.
Protocol 4: Example Derivatization via Suzuki-Miyaura Coupling
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Sodium Carbonate (3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reactor, add this compound, the arylboronic acid, and sodium carbonate.
-
Inert the atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvents (dioxane and water, typically in a 4:1 ratio) followed by the palladium catalyst.
-
Heat the mixture to 80-90°C and stir until the reaction is complete (monitor by HPLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
-
Critical Safety & Handling Protocols
Handling halogenated heterocyclic compounds and the reagents for their synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): At a minimum, chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn. For large-scale operations, a face shield is recommended.[12]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of volatile or powdered reagents.
-
Reagent-Specific Hazards:
-
Bromine/NBS: Brominating agents are corrosive and strong oxidizers. Avoid contact with skin and eyes. Quench spills and excess reagent with a sodium thiosulfate solution.[13][14]
-
Fluorinated Compounds: While the target compound is stable, many fluorinating agents and some fluorinated organics can be toxic. Always consult the Safety Data Sheet (SDS) for specific handling information.[12][15]
-
Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle under an inert atmosphere.
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. This includes halogenated organic waste, aqueous waste, and solid waste contaminated with reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. icl-group-sustainability.com [icl-group-sustainability.com]
- 14. indianchemicalcouncil.com [indianchemicalcouncil.com]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 7-bromo-4-fluoro-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this critical reaction to build complex molecular architectures. Indazole derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] The successful functionalization of the this compound core via Suzuki coupling is a key step in the synthesis of novel chemical entities.
However, this substrate presents unique challenges due to the interplay of its electronic properties—the electron-withdrawing fluorine atom—and the presence of a reactive N-H group on the pyrazole ring.[2] This guide provides in-depth, experience-driven answers to common problems and questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the this compound starting material. What are the primary causes and how can I fix this?
A1: Low or no conversion is the most common issue and typically points to a problem with one of the three core components of the catalytic cycle: oxidative addition, transmetalation, or catalyst stability.
-
Cause 1: Inactive or Deactivated Palladium Catalyst.
-
The "Why": The acidic N-H proton of the indazole can react with basic phosphine ligands or the palladium center, potentially leading to catalyst inhibition or decomposition. Standard palladium sources may not be robust enough for this substrate class.
-
The Solution:
-
Switch to a More Robust Catalyst: Instead of traditional catalysts like Pd(PPh₃)₄, use a well-defined palladium pre-catalyst that is more resistant to inhibition. Buchwald or Fu group pre-catalysts are excellent choices for N-H containing heterocycles.[2] Pd(dppf)Cl₂ is also a highly reliable and frequently successful catalyst for bromoindazoles.[4][5][6]
-
Increase Catalyst Loading: As a straightforward first step, try increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol%.
-
Consider N-Protection: While avoiding extra steps is ideal, protecting the indazole nitrogen with a Boc or SEM group can resolve persistent catalyst-related issues by removing the acidic proton.[5]
-
-
-
Cause 2: Inefficient Transmetalation Step.
-
The "Why": The transmetalation step, where the organic group transfers from boron to palladium, requires the activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[7][8] If the base is too weak, poorly soluble, or insufficient, this step becomes the rate-limiting bottleneck.
-
The Solution:
-
Screen a Stronger Base: If you are using a mild base like Na₂CO₃, switch to a stronger, more effective base such as K₃PO₄ or Cs₂CO₃. Cesium carbonate is often particularly effective due to its high solubility in organic solvents.[9][10]
-
Ensure Adequate Stoichiometry: The base must neutralize the HBr generated in the reaction and activate the boronic acid. Furthermore, it will react with the acidic N-H of your indazole. Therefore, using at least 2.5-3.0 equivalents of base is critical.
-
Improve Base Solubility: Ensure your solvent system can dissolve the base. Using a mixture of an aprotic solvent (like dioxane or DME) with 10-25% water is standard practice for inorganic bases like K₃PO₄.[11]
-
-
-
Cause 3: Poor Reagent Solubility.
-
The "Why": If any of the reactants (indazole, boronic acid, or base) are not adequately dissolved at the reaction temperature, the reaction will be slow and incomplete.
-
The Solution: Switch to a solvent system with better solubilizing power. Common and effective solvents for Suzuki reactions include 1,4-dioxane, dimethoxyethane (DME), and THF, often with water as a co-solvent.[1][11] For particularly stubborn solubility issues, DMF can be used, though it may require higher temperatures for purification.
-
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Conversion.
Q2: I'm seeing significant side products, specifically debromination of my starting material and/or homocoupling of the boronic acid. How can I minimize these?
A2: These side reactions compete with your desired product formation and are often promoted by specific reaction conditions.
-
Problem: Debromination (this compound → 4-fluoro-1H-indazole)
-
The "Why": This occurs when the palladium intermediate, Ar-Pd(II)-Br, undergoes reduction by a hydride source instead of transmetalation.[12] The source of the hydride can be subtle, sometimes arising from solvents (like THF or alcohols) or amine bases at elevated temperatures.
-
The Solution:
-
Use High-Purity Reagents: Ensure solvents are freshly distilled or from a recently opened bottle to minimize impurities that could act as hydride donors.
-
Avoid Amine Bases: Do not use organic amine bases like triethylamine, as they are more prone to decomposition that can lead to debromination. Stick to inorganic carbonate or phosphate bases.
-
Optimize Ligand: A bulky, electron-rich phosphine ligand can sometimes accelerate the desired reductive elimination over competing side reactions.
-
-
-
Problem: Homocoupling (Boronic Acid + Boronic Acid → Biaryl Byproduct)
-
The "Why": This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can alter the palladium oxidation state and facilitate a different catalytic cycle. It can also occur at very high temperatures.
-
The Solution:
-
Rigorous Degassing is Crucial: Before adding the catalyst and heating, thoroughly degas your reaction mixture. The most effective method is to subject the mixture to 3-4 cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).[11] Sparging the solvent with inert gas for 15-30 minutes before use is also highly recommended.
-
Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate (typically 80-100 °C).
-
-
Q3: My reaction is very sluggish and seems to stall before reaching completion, even after several hours. What can I do?
A3: A stalled reaction often indicates gradual catalyst deactivation or consumption of a key reagent.
-
The "Why": The palladium catalyst can slowly decompose over the course of a long reaction, especially at high temperatures. Alternatively, the base may not be strong enough or may be fully consumed.
-
The Solution:
-
Add a Second Portion of Catalyst: If the reaction has stalled, carefully open the flask under a positive pressure of inert gas and add a second, small portion of the catalyst (e.g., an additional 0.5-1.0 mol%).
-
Use a More Active Catalyst System: Switching to a more efficient catalyst system (as described in A1) from the start can often drive the reaction to completion more quickly and cleanly.
-
Increase Temperature: If the reaction is clean but slow at a lower temperature (e.g., 80 °C), cautiously increasing the temperature to 90-100 °C can increase the rate. Monitor carefully by TLC or LC-MS to ensure side product formation does not become an issue.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction optimization.
Q1: What is the best palladium catalyst and ligand combination for this specific substrate?
A1: There is no single "best" catalyst for all scenarios, as the optimal choice depends on the boronic acid partner. However, an excellent and highly reliable starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complex .[1][4][5] This catalyst is known for its high thermal stability and efficiency in coupling heteroaryl halides.
For particularly challenging couplings (e.g., with sterically hindered or very electron-poor boronic acids), using a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, RuPhos, or BrettPhos) can be highly effective.[13]
| Catalyst / Ligand System | Boronic Acid Partner Type | Rationale |
| Pd(dppf)Cl₂ | Aryl, Heteroaryl, Vinyl | Primary Recommendation. Robust, commercially available, and broadly effective for indazoles.[4][5] |
| Pd(PPh₃)₄ | Simple Aryl (electron-rich) | A classic catalyst, but can be less stable at high temperatures. Best for simple, reactive partners.[14] |
| Pd₂(dba)₃ + SPhos/RuPhos | Sterically Hindered, Electron-Poor | Bulky, electron-rich ligands accelerate reductive elimination and are effective for difficult substrates.[13] |
Q2: How does the N-H group on the indazole ring affect the reaction, and is N-protection necessary?
A2: The N-H group is acidic (pKa ≈ 14-15) and its presence is a critical consideration.
-
Effect on Reaction: The acidic proton will be deprotonated by the base, consuming one equivalent. The resulting indazolide anion can potentially coordinate to the palladium center, which can sometimes inhibit catalysis.
-
Is Protection Necessary? In most cases, no . Modern catalyst systems are robust enough to perform the coupling directly on the N-H free indazole.[2] This is highly advantageous as it avoids the additional synthesis steps of protection and deprotection. You should always attempt the reaction on the unprotected substrate first. Protection should be considered a troubleshooting step for persistently low yields, not a starting strategy.
Q3: Which base is most effective for this substrate, and why?
A3: The base plays the crucial role of activating the boronic acid for transmetalation.[7][8][15] For this compound, a moderately strong inorganic base is typically ideal.
| Base | Typical Conditions | Advantages & Considerations |
| K₃PO₄ | Dioxane/H₂O | Stronger than carbonates, very effective for a wide range of boronic acids. A good first choice.[2][11] |
| Cs₂CO₃ | Dioxane/H₂O or DME | Highly effective, often gives superior results due to better solubility in organic solvents.[9][10] Can be more expensive. |
| K₂CO₃ | Dioxane/H₂O or DME | A milder, cost-effective option. Good for boronic acids that are sensitive to protodeboronation.[4][5][6] |
| KF / CsF | Anhydrous THF or Dioxane | Used when base-sensitive functional groups (e.g., esters) are present on either coupling partner.[16] |
Q4: I am coupling my indazole with a heteroarylboronic acid that is prone to decomposition. What is the best strategy?
A4: The primary decomposition pathway for many boronic acids, especially electron-deficient and heteroaromatic ones, is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[12][17]
-
The "Why": This side reaction is accelerated by high temperatures, strong bases, and the presence of water.[11][17]
-
The Solution:
-
Use a Milder Base: Switch from K₃PO₄ to K₂CO₃ or even a fluoride source like CsF.
-
Lower the Temperature: Find the lowest possible temperature that still promotes the reaction (e.g., start at 70-80 °C).
-
Use a Boronic Ester: The most robust solution is to replace the boronic acid with a more stable derivative. Pinacol boronic esters (Bpin) are significantly more resistant to protodeboronation and are highly recommended for sensitive substrates.[11][17] Potassium trifluoroborate salts are another excellent, highly stable alternative.[11]
-
Optimized General Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It should be optimized for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle 3-4 times to ensure the atmosphere is inert.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst to the flask.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.
Suzuki Catalytic Cycle
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 14. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism | MDPI [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dehalogenation in 7-bromo-4-fluoro-1H-indazole reactions.
Welcome to the technical support center for reactions involving 7-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, with a primary focus on preventing the undesired side reaction of dehalogenation.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this compound?
A1: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom at the C7 position is replaced by a hydrogen atom.[1] This leads to the formation of the byproduct 4-fluoro-1H-indazole, which consumes your starting material, reduces the yield of your desired product, and complicates purification due to structural similarity with the starting material and potentially the product.
Q2: What is the primary chemical mechanism that causes dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive species can arise from several sources in the reaction mixture, including protic solvents (like alcohols), certain bases (especially alkoxides), or residual water.[1] The Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.
Q3: Why is the N-H proton on the indazole ring a major concern for this side reaction?
A3: The proton on the indazole nitrogen is acidic and can be deprotonated by the base used in the coupling reaction.[1] This deprotonation increases the electron density of the indazole ring system, which can alter its reactivity and susceptibility to side reactions. For N-H containing heterocycles like indazoles and pyrroles, this increased electron density can make the hydrodehalogenation pathway more competitive.[1][2] Therefore, protecting the N-H group is a primary strategy to suppress this unwanted reaction.[1][2]
Q4: I've observed dehalogenation. What are the first parameters I should adjust?
A4: If you are observing dehalogenation, the three most impactful parameters to investigate are:
-
N-H Protection: Protect the indazole nitrogen with a suitable group like Boc or SEM. This is often the most effective solution.[1][2][3]
-
Base Selection: Switch from strong bases like sodium tert-butoxide (NaOtBu) to weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Ligand Choice: Ensure you are using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which is known to promote the desired reductive elimination over the dehalogenation pathway.[1][4]
Troubleshooting Guide: Preventing Dehalogenation
This section provides a structured approach to diagnosing and solving dehalogenation issues during your experiments.
Problem 1: Significant Formation of 4-fluoro-1H-indazole Byproduct
-
Root Cause Analysis: The most probable cause is the generation of palladium-hydride species, often exacerbated by the unprotected, acidic N-H proton of the indazole. The choice of base, solvent, and ligand are critical contributing factors.
-
Solution Workflow:
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting workflow for dehalogenation.
Detailed Protocols & Methodologies
Protocol 1: N-Protection of this compound
Protecting the indazole nitrogen is the most robust method to prevent dehalogenation by blocking the acidic proton. The SEM group is particularly effective as it is stable under many Suzuki and Buchwald-Hartwig conditions where Boc groups might be labile.[2][3]
A. SEM Protection:
-
To a solution of this compound (1.0 equiv) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-SEM-protected 7-bromo-4-fluoro-indazole. This will be a mixture of N1 and N2 isomers, which can often be used directly in the subsequent coupling step.
B. Boc Protection:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv), triethylamine (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv).[5]
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography. Note that the Boc group may be cleaved during the cross-coupling, particularly under high temperatures or strongly basic conditions.[2][6]
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is adapted from successful couplings of structurally similar C7-bromoindazoles and is designed to minimize dehalogenation, particularly for the more robust N-protected substrates.[7]
-
To an oven-dried Schlenk flask under an inert atmosphere, add the N-protected 7-bromo-4-fluoro-indazole (1.0 equiv), the desired arylboronic acid or ester (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a pre-catalyst like XPhos Pd G2 (2 mol%) with additional XPhos ligand (4 mol%).
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
}
Caption: General workflow for optimized Suzuki coupling.
Data Summary Tables
Table 1: Comparison of Bases for Dehalogenation Control
| Base | Type | Typical Conditions | Dehalogenation Risk | Comments |
| NaOtBu, KOtBu | Strong Alkoxide | Toluene or Dioxane, 80-110°C | High | Often used in Buchwald-Hartwig, but a known source of hydrides. Avoid if dehalogenation is observed.[8] |
| K₃PO₄ | Inorganic Phosphate | Toluene/H₂O or Dioxane/H₂O | Low to Moderate | A good general-purpose base that often provides a balance of reactivity and low side reactions.[1] |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | Dioxane/H₂O or EtOH/H₂O | Low | Generally milder and less soluble, reducing the rate of hydride formation. Highly recommended for sensitive substrates.[3][7][9] |
| Organic Amines | Organic | Toluene or Dioxane | Variable | Can act as hydride donors. Use with caution; non-nucleophilic hindered bases (e.g., DBU) may be better.[10] |
Table 2: Ligand Selection Guide for Suppressing Dehalogenation
| Ligand | Class | Key Feature | Best For |
| PPh₃ | Monodentate Phosphine | General purpose, low cost | Simple substrates; often prone to dehalogenation with heterocycles. |
| dppf | Bidentate Ferrocene | Good general efficacy | Can be effective but may not be optimal for challenging substrates. |
| XPhos, SPhos | Biaryl Monophosphine | Bulky and electron-rich | Highly Recommended . Promotes fast reductive elimination, outcompeting dehalogenation.[1][11] |
| Xantphos | Bidentate Xanthene | Wide bite angle, flexible | Effective in many C-N and C-C couplings, good starting point for screening.[12] |
| NHC Ligands (e.g., IPr) | N-Heterocyclic Carbene | Strong σ-donors | Can be very effective but may require specific catalyst/base combinations. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in 7-bromo-4-fluoro-1H-indazole synthesis.
Welcome to the technical support center for the synthesis of 7-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Low yields can stem from a variety of factors across the synthetic sequence. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and supported by literature-proven methods.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via a multi-step sequence, most commonly starting from a substituted aniline. A prevalent and effective route begins with 3-fluoro-2-methylaniline, which undergoes bromination followed by a diazotization and intramolecular cyclization to form the indazole core. Each of these steps presents unique challenges that can significantly impact the overall yield and purity of the final product.
Caption: Common synthetic route to this compound.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
FAQ 1: Why is my yield from the diazotization and cyclization step consistently low?
Low yields in the conversion of the aniline intermediate (e.g., 4-bromo-3-fluoro-2-methylaniline) to the indazole are almost always linked to the stability of the diazonium salt and the efficiency of the subsequent cyclization.
Core Issues & Mechanistic Insights:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. The N≡N group is an excellent leaving group (as N₂ gas), and premature decomposition leads to a mixture of undesired side-products instead of the desired intramolecular cyclization.[1][2] This process is highly exothermic.
-
Incomplete Diazotization: The formation of the diazonium salt requires a carefully controlled reaction between the aniline, a nitrite source (commonly sodium nitrite, NaNO₂), and a strong acid.[3] Incorrect stoichiometry, poor quality of NaNO₂, or insufficient acid can lead to incomplete conversion of the starting aniline.
-
Inefficient Cyclization: The intramolecular cyclization, where the diazonium group is attacked by the aromatic ring to form the five-membered ring of the indazole, is a critical step. The reaction medium and temperature must be optimized to favor this pathway over decomposition or intermolecular side reactions.[4][5]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the diazotization/cyclization step.
Optimized Protocol: Diazotization and Cyclization
This protocol is adapted from methodologies described for similar indazole syntheses.[6]
-
Setup: To a jacketed reactor maintained at 0 °C, add the starting material, 4-bromo-3-fluoro-2-methylaniline (1.0 eq).
-
Acidification: Add acetic acid (approx. 10 volumes). Stir until all solids are dissolved. Cool the solution to 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 - 1.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the disappearance of the starting aniline by TLC or LC-MS.
-
Cyclization: Once the diazotization is complete, the reaction may be allowed to warm slowly to room temperature or gently heated (e.g., to 40-50 °C) to drive the cyclization, depending on the specific substrate's reactivity. Monitor the formation of the indazole product.
-
Workup: Quench the reaction by pouring it into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Table 1: Key Parameters for Diazotization/Cyclization
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 0-10 °C | 0-5 °C | Minimizes premature decomposition of the highly reactive diazonium salt.[1] |
| NaNO₂ Stoichiometry | 1.05 eq | 1.1 - 1.2 eq | Ensures complete conversion of the aniline; a slight excess compensates for any impurities. |
| Acid | Acetic Acid / HCl | Acetic Acid / Toluene | Acetic acid often provides a good balance of acidity and solvency. Toluene can be used as a co-solvent.[6] |
| Addition Time | 10-15 min | 30-60 min | Slow, controlled addition prevents dangerous temperature spikes from the exothermic reaction. |
FAQ 2: I am getting a mixture of brominated isomers. How can I achieve regioselectivity for the 7-position?
Regioselectivity is a common challenge in the functionalization of heterocyclic systems like indazole. If you are performing the bromination on a 4-fluoro-1H-indazole precursor, directing effects will dictate the outcome. However, the more common and controllable route involves brominating the aniline precursor first.
Core Issues & Mechanistic Insights:
-
Directing Group Effects: In the case of 3-fluoro-2-methylaniline, the amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators, while the fluoro (-F) group is an ortho-, para-directing deactivator. The position para to the strong activating -NH₂ group is the most favorable for electrophilic substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective electrophilic brominating agent compared to elemental bromine (Br₂), which can be more aggressive and lead to over-bromination or different isomer profiles.[7]
-
Solvent and Temperature: The solvent can influence the reactivity of the brominating agent. Non-polar solvents can sometimes enhance selectivity. Low temperatures are crucial to control the reaction rate and prevent side reactions.
Optimized Protocol: Regioselective Bromination of 3-fluoro-2-methylaniline
This protocol is based on a patented procedure ensuring high regioselectivity.[6]
-
Setup: Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile (approx. 10 volumes) in a reactor protected from light.
-
Cooling: Cool the solution to between -10 °C and 0 °C.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) portion-wise over 30 minutes, keeping the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench: Add a saturated aqueous solution of sodium bisulfite to quench any unreacted NBS.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluoro-2-methylaniline.
FAQ 3: My final product is impure after workup. What is the most effective purification strategy?
Purifying this compound can be challenging due to the presence of unreacted starting materials, isomers, or decomposition products. A two-step purification process involving column chromatography followed by recrystallization is often most effective.
Core Issues & Mechanistic Insights:
-
Polarity Overlap: The desired product and potential impurities may have similar polarities, making separation by chromatography difficult. Careful solvent system screening is required.
-
Product Solubility: The product's solubility profile will dictate the feasibility of recrystallization. Finding a solvent system where the product is soluble when hot but sparingly soluble when cold is key to high recovery and purity.[8]
Troubleshooting Workflow
Caption: Decision tree for selecting a purification strategy.
Protocol: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room and elevated temperatures. Identify a solvent that dissolves the product when hot but shows low solubility at room temperature or upon cooling.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 2: Solvent Selection Guide for Recrystallization
| Solvent System | Suitability | Notes |
| Isopropanol/Water | Good | Dissolve in hot isopropanol, add water dropwise until cloudy, then clarify with a few drops of hot isopropanol. |
| Toluene/Heptane | Good | Dissolve in a minimum of hot toluene, then add heptane as an anti-solvent. |
| Ethanol | Fair | May require a large volume; solubility might be too high at room temperature for good recovery. |
| Ethyl Acetate/Hexane | Good | A common and effective system for many organic compounds. |
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Bromo-4-fluoro-1H-indazole by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 7-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Here, you will find field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate the challenges of isolating this valuable building block in high purity.
Introduction: The Challenge of Purifying Polar Heterocycles
This compound is a polar, heterocyclic compound, and like many molecules in its class, it can present unique challenges during silica gel column chromatography. Potential issues include poor separation from starting materials or byproducts, peak tailing due to strong interaction with the stationary phase, and on-column degradation. This guide provides a systematic approach to developing a robust purification method and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I need to separate from this compound?
A1: Impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of substituted indazoles can include:
-
Unreacted Starting Materials: Such as the corresponding fluorinated and brominated aniline or benzonitrile precursors.
-
Regioisomers: Depending on the cyclization strategy, isomers with different substitution patterns on the indazole ring may form.[1]
-
Over-brominated Species: Side reactions could lead to the formation of di-bromo indazoles.[1]
-
Residual Reagents and Solvents: Trace amounts of reagents used in the synthesis or solvents from the work-up can also be present.[1]
Q2: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?
A2: For polar heterocyclic compounds like this indazole, a hexane/ethyl acetate solvent system is a versatile starting point.[2][3]
-
TLC Analysis: Begin with a 7:3 or 1:1 mixture of hexane:ethyl acetate. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.[4]
-
Column Chromatography: The solvent system identified by TLC can be used as the initial mobile phase for the column. A gradient elution, gradually increasing the polarity by increasing the percentage of ethyl acetate, is often effective for separating a mixture of compounds with varying polarities.[2]
Q3: My compound is poorly soluble in the mobile phase. How should I load it onto the column?
A3: Poor solubility in the mobile phase can lead to poor separation. In such cases, dry loading is the recommended method.
-
Dry Loading Procedure: Dissolve your crude product in a volatile solvent in which it is readily soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.
Q4: Can this compound be sensitive to the acidic nature of silica gel?
A4: Yes, some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing or even degradation. If you observe significant tailing or a loss of product, consider the following:
-
Deactivating the Silica Gel: Pre-treating the silica gel by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine in the mobile phase, can help to neutralize the acidic sites.
-
Alternative Stationary Phases: If the compound is particularly sensitive, using a less acidic stationary phase like neutral alumina might be a viable alternative.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of Spots on TLC and Column
Symptoms:
-
TLC spots are streaky or have very close Rf values.
-
Fractions collected from the column contain a mixture of the product and impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized. Experiment with different solvent systems. For polar compounds, consider adding a small amount of methanol to your ethyl acetate/hexane mixture to increase polarity. |
| Compound Overload | Too much sample has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. |
| Co-eluting Impurities | The impurity may have a very similar polarity to your product. Try a different solvent system to alter the selectivity. For example, replacing ethyl acetate with dichloromethane might change the elution order. |
| Compound Degradation on Silica | The compound may be unstable on silica gel. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation occurs, consider using a deactivated silica or an alternative stationary phase. |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
After running a significant volume of the mobile phase, the desired product is not observed in the collected fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | The solvent system is too non-polar to move the compound down the column. Gradually increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate gradient, you might need to switch to a more polar system like dichloromethane/methanol. |
| Strong Adsorption to Silica | The compound may be strongly adsorbed to the stationary phase due to its polar nature. Adding a competitive polar modifier to the mobile phase, such as a small amount of methanol or a few drops of acetic acid (if the compound is stable in acidic conditions), can help to elute the compound. |
| Compound Degradation | The compound may have decomposed on the column. This is more likely if the compound is sensitive to the acidic nature of silica. |
Problem 3: Product Elutes with Significant Tailing
Symptoms:
-
The product comes off the column over a large number of fractions, leading to dilute solutions and poor recovery.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Strong Analyte-Stationary Phase Interaction | The polar indazole is interacting strongly with the acidic silanol groups on the silica. Add a small amount of a polar modifier to the mobile phase. For a basic compound, adding a small amount of triethylamine (0.1-1%) can improve peak shape. For an acidic compound, adding a small amount of acetic acid can have a similar effect. |
| Poorly Packed Column | An unevenly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly without any air bubbles. |
| Inappropriate Loading Technique | If the sample was loaded in a large volume of a strong solvent, it can cause band broadening. Use a minimal amount of solvent for loading, or preferably, use the dry loading technique. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated solution.
-
Spot TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.
-
Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a 7:3 hexane:ethyl acetate mixture.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for the target compound. If separation is poor, try other solvent systems such as dichloromethane/methanol or toluene/acetone.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.
-
-
Fraction Collection: Collect fractions of a suitable volume and monitor the elution of your compound by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
References
Identification of byproducts in 7-bromo-4-fluoro-1H-indazole synthesis.
Answering the user's request to create a technical support center for the identification of byproducts in 7-bromo-4-fluoro-1H-indazole synthesis.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. This compound is a key intermediate in the synthesis of various biologically active molecules.[1] However, its synthesis can be challenging, often leading to a mixture of products that complicates purification and downstream applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 1H-indazoles like this compound?
A1: The synthesis of the 1H-indazole core generally involves the formation of the pyrazole ring fused to a benzene ring. Common strategies include intramolecular cyclization reactions.[2] For substituted indazoles, a prevalent method starts with a correspondingly substituted aniline derivative. For example, a plausible route to a bromo-fluoro-indazole would begin with a fluoro-methylaniline, which undergoes bromination and subsequent diazotization and cyclization to form the indazole ring.[3] Another major approach involves the cyclization of o-haloarylhydrazones, often promoted by a catalyst.[4] The choice of route significantly impacts the potential byproduct profile.
Q2: Why is regioselectivity a primary concern in this synthesis?
A2: Regioselectivity is a critical challenge for two main reasons:
-
Initial Substitution: During the synthesis of the precursor, such as the bromination of a substituted aniline, the directing effects of the existing substituents (e.g., fluorine and methyl groups) can lead to the formation of multiple constitutional isomers.
-
Indazole N-H Tautomerism: The indazole ring itself has two nitrogen atoms, and the proton can reside on either one, leading to 1H- and 2H-tautomers.[5] While the 1H-tautomer is generally more stable, subsequent reactions like alkylation can produce mixtures of N-1 and N-2 substituted products, a phenomenon influenced by steric and electronic effects, as well as reaction conditions.[5][6]
Q3: What are the most likely structural isomers of this compound that could form as byproducts?
A3: Based on a typical synthesis starting from 3-fluoro-2-methylaniline, the primary isomeric byproduct of concern is 5-bromo-4-fluoro-1H-indazole . This arises from the initial bromination step where the bromine can add to one of two possible positions on the aromatic ring relative to the fluorine and methyl groups. The directing effects of the substituents are not always perfectly selective, leading to a mixture of precursors which then cyclize to their respective indazole products. A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole specifically starts from 3-fluoro-2-methylaniline, highlighting the viability of this isomeric product.[3]
Troubleshooting Guide: Byproduct Identification & Mitigation
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Complex Crude Mixture with Multiple Spots on TLC/Peaks in LC-MS
Q: My reaction to synthesize this compound resulted in a low yield of the desired product and my crude analysis (TLC/LC-MS) shows multiple products. How can I identify the major byproducts?
A: A complex crude mixture is a common outcome and usually points to issues with regioselectivity or incomplete reactions. The primary suspects are the starting material, intermediates, and, most importantly, the 5-bromo-4-fluoro-1H-indazole isomer.
Causality: The formation of the 5-bromo isomer occurs because the electrophilic bromination of the precursor, 3-fluoro-2-methylaniline, can proceed at two positions ortho to the activating methyl group. The fluorine atom is deactivating, but the methyl group's activating effect dominates, directing the bromination. The subtle electronic and steric differences result in a mixture of brominated anilines, which both proceed through the cyclization step.
Identification Workflow:
-
LC-MS Analysis: This is the most powerful initial step. Your desired product and its isomer, 5-bromo-4-fluoro-1H-indazole, will have the same molecular weight (215.02 g/mol for C7H4BrFN2) and isotopic pattern for bromine (a near 1:1 ratio for M and M+2).[7] However, they will likely have different retention times.
-
Proton NMR (¹H NMR): This is the definitive technique to distinguish between the 7-bromo and 5-bromo isomers. The coupling patterns and chemical shifts of the aromatic protons are distinct for each structure.
-
Purification: Careful column chromatography is required. Due to their similar structures, the isomers may have very close Rf values. A shallow solvent gradient is recommended for effective separation.
Below is a workflow diagram for identifying these byproducts.
Caption: A logical workflow for the analysis and identification of products.
Issue 2: Difficulty Distinguishing Isomers by Spectroscopy
Q: I have isolated two compounds with the same mass, and I suspect they are the 7-bromo and 5-bromo isomers. How can I definitively assign the structures using ¹H NMR?
A: Structural assignment relies on analyzing the coupling patterns (J-coupling) between the aromatic protons. The fluorine atom also couples with nearby protons, providing a crucial diagnostic tool.
Expert Analysis: In the 1H-indazole system, the protons on the benzene ring will appear as doublets or triplets depending on their neighbors. The key is the coupling between H-5 and H-6 in the 7-bromo isomer, versus the coupling between H-6 and H-7 in the 5-bromo isomer. Furthermore, the fluorine at C-4 will have a significant coupling constant with the proton at C-5 (ortho-coupling, ³JHF) and a smaller coupling with the proton at C-3 (meta-coupling, ⁴JHF).
Protocol for NMR Analysis to Differentiate Isomers:
-
Acquire High-Resolution ¹H NMR: Ensure good resolution to clearly see the splitting patterns.
-
Identify Aromatic Region: Look for signals typically between 7.0 and 8.0 ppm.
-
Analyze Coupling Constants (J-values):
-
For this compound: You will observe two protons on the benzene ring, H-5 and H-6. They will appear as a pair of doublets of doublets (or more complex multiplets due to fluorine coupling). The key is the ortho H-H coupling between them (~8-9 Hz). H-5 will also show a large ortho coupling to the fluorine (~8-10 Hz).
-
For 5-bromo-4-fluoro-1H-indazole: You will observe two different protons, H-6 and H-7. They will also be ortho-coupled to each other (~8-9 Hz). However, neither of these protons has a large ortho-coupling to the fluorine atom. H-6 might show a small meta-coupling to F.
-
-
Consider the NH proton: This proton is often broad and can be exchanged with D₂O. Its chemical shift can be concentration-dependent.
Data Summary Table:
| Compound | Proton | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Key Diagnostic Feature |
| This compound | H-5 | ~7.2-7.4 | dd | Large ortho H-F coupling (~8-10 Hz) |
| H-6 | ~7.0-7.2 | t or dd | Ortho coupling to H-5 (~8-9 Hz) | |
| 5-bromo-4-fluoro-1H-indazole | H-6 | ~7.4-7.6 | d | No large H-F coupling |
| H-7 | ~7.1-7.3 | d | Ortho coupling to H-6 (~8-9 Hz) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.
Visualizing Byproduct Formation
Understanding the reaction mechanism is key to controlling it. The diagram below illustrates the synthetic pathway starting from 3-fluoro-2-methylaniline, showing how the two main isomeric precursors are formed, leading to the desired product and the major byproduct.
Caption: Synthetic pathway showing the origin of the main isomeric byproduct.
By understanding these common pitfalls and employing the systematic identification strategies outlined above, researchers can improve the efficiency and outcome of their this compound synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 7-bromo-4-fluoro-1H-indazole
Welcome to the technical support center for the functionalization of 7-bromo-4-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this critical heterocyclic building block. The unique electronic properties of this substrate—an electron-deficient pyrazole ring, a coordinating NH group, and the influence of the C4-fluoro substituent—present specific challenges and opportunities in catalyst selection for cross-coupling reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve high-efficiency synthesis.
General FAQs: Getting Started
Question: What are the primary challenges when performing cross-coupling reactions on this compound?
Answer: The primary challenges stem from the inherent properties of the indazole ring system:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms of the indazole ring, particularly the pyridine-type nitrogen at the N2 position, can coordinate strongly to the palladium center. This can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1]
-
Substrate Reactivity: The indazole ring is electron-deficient, which can make the oxidative addition step (the first step in the catalytic cycle) more challenging compared to electron-rich aryl bromides.
-
The NH Proton: The acidic proton on the N1 nitrogen can interfere with certain reaction conditions, particularly those employing very strong bases, by reacting with the base or organometallic coupling partners. While N-protection is an option, direct coupling on the NH-free indazole is often preferred for atom economy and is achievable with the right conditions.[2]
-
Side Reactions: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen, leading to yield loss. This occurs when reductive elimination is slow relative to competing pathways.
Question: Do I need to protect the N-H group of the indazole before attempting a cross-coupling reaction?
Answer: Not necessarily. Many modern catalyst systems, particularly those for Suzuki and Buchwald-Hartwig reactions, are robust enough to work with NH-free indazoles.[2] The choice often depends on the specific reaction and the base used. For instance, using a carbonate base (K₂CO₃, Cs₂CO₃) in Suzuki couplings is generally compatible with the NH group.[3][4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often used, and while it deprotonates the indazole, the resulting indazolide anion can still participate effectively in the coupling. Protecting the nitrogen can sometimes improve solubility and prevent catalyst inhibition, but it adds steps to the synthesis. It is recommended to first screen conditions on the unprotected substrate.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used for derivatizing heterocyclic cores.
Question: My Suzuki coupling is sluggish or stalls completely. What is the first thing I should check?
Answer: The most common culprits for a failed Suzuki reaction are the catalyst system and the base.
-
Catalyst Choice: For an electron-deficient heteroaryl bromide like this compound, a standard catalyst like Pd(PPh₃)₄ may not be active enough. You need a more electron-rich and bulky ligand to facilitate the oxidative addition and subsequent steps.[5]
-
Base Activation: The boronic acid must be activated by the base to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5] Ensure your base is sufficiently strong and soluble in the reaction medium.
Question: I'm observing significant debromination of my starting material. How can I prevent this?
Answer: Debromination is a common side reaction, particularly with electron-deficient heteroaryl halides. It often indicates that the reductive elimination step is slow. To minimize this:
-
Switch to a More Electron-Rich, Bulky Ligand: Ligands like SPhos, XPhos, or RuPhos, often used in Buchwald-type systems, can also be highly effective for challenging Suzuki couplings. These ligands accelerate reductive elimination, outcompeting the debromination pathway.
-
Use a Palladium Pre-catalyst: Using a well-defined pre-catalyst, such as an XPhos-Pd-G2/G3/G4, ensures the efficient generation of the active Pd(0) species and can lead to cleaner reactions.[6]
-
Lower the Reaction Temperature: High temperatures can sometimes promote decomposition pathways that lead to debromination.[1] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Comments |
| Palladium Source | PdCl₂(dppf)·CH₂Cl₂ or a G3/G4 Pre-catalyst | PdCl₂(dppf) is a reliable starting point for many heteroaryl couplings.[4] Pre-catalysts offer more consistent activation. |
| Ligand | dppf (if using PdCl₂), SPhos, or XPhos | Dppf provides good stability. SPhos/XPhos are bulkier and more electron-rich, often better for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Carbonates and phosphates are generally effective and compatible with the NH group. Cs₂CO₃ is more soluble and often gives better results. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂O | The aqueous mixture is crucial for dissolving the base and facilitating the formation of the active boronate species. |
| Temperature | 90-110 °C | A good starting point for aryl bromides. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv).
-
Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, essential for synthesizing many pharmaceutical candidates.[7]
Question: My amination reaction with a primary amine is failing. What catalyst system should I be using?
Answer: For primary amines, especially hindered ones, the choice of ligand is critical to prevent catalyst deactivation. Primary amines can displace phosphine ligands, leading to inactive palladium complexes.[8]
-
Recommended Ligand: Use a bulky, electron-rich dialkylbiaryl phosphine ligand. XPhos or RuPhos are excellent starting points. For particularly hindered primary amines, a ligand like BrettPhos might be necessary.[9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[9] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used and may offer better functional group tolerance.[9]
Question: I am trying to couple a secondary amine and getting very low yield. What adjustments should I make?
Answer: Secondary amines are often more challenging than primary amines due to increased steric hindrance, which slows down both the C-N bond-forming reductive elimination and the initial amine coordination.
-
Switch to a Specialized Ligand: The ligand choice is paramount. For secondary amines, ligands from the Josiphos family or specific biarylphosphine ligands like tBuXPhos are often more effective. RuPhos is also a good candidate for secondary amines.[9][10]
-
Increase Temperature: These couplings often require more thermal energy. If you are running at 80 °C, try increasing to 100-110 °C.
-
Use a Stronger Base: If NaOtBu is not effective, switching to lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) can sometimes improve results, as the choice of cation can influence reactivity.[10]
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Comments |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts are highly recommended for consistency and high activity at lower catalyst loadings.[11] |
| Ligand | For Primary Amines: XPhos, RuPhos. For Secondary Amines: RuPhos, tBuXPhos. | The ligand must be carefully matched to the amine class to balance activity and stability.[9][12] |
| Base | NaOtBu, LiHMDS, or KHMDS (1.4-2.0 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, or CPME (Cyclopentyl methyl ether) | Anhydrous, non-protic, and well-degassed solvents are essential for catalyst stability. |
| Temperature | 80-110 °C | Higher temperatures are often needed for less reactive amines or aryl chlorides. |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to arylalkynes, valuable intermediates in organic synthesis.
Question: My Sonogashira reaction is not working, and I primarily see alkyne homocoupling (Glaser coupling). What is the cause?
Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always caused by issues with the copper co-catalyst or the presence of oxygen.
-
Ensure Strictly Anaerobic Conditions: The Glaser homocoupling is an oxidative process often promoted by oxygen. Your reaction setup must be rigorously purged with an inert gas (argon or nitrogen), and your solvents must be thoroughly degassed.
-
Reduce Copper(I) Loading: While Cu(I) is a co-catalyst, too much can accelerate homocoupling. Typically, 1-5 mol% of a Cu(I) salt (like CuI) is sufficient.
-
Consider Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst entirely, which completely eliminates the Glaser coupling pathway.[13][14] These conditions typically require a more active palladium catalyst system, such as one using a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand.[15][16]
Question: The reaction is very slow or stalls. How can I increase the reaction rate?
Answer: A sluggish Sonogashira reaction points to a slow step in the palladium catalytic cycle, likely the oxidative addition.
-
Increase Ligand Electron Density: Switch from a standard ligand like PPh₃ to a more electron-donating ligand. Tri-tert-butylphosphine (P(t-Bu)₃) or its HBF₄ salt is an excellent choice that dramatically accelerates the reaction, often allowing it to proceed at room temperature.[13][15]
-
Base Selection: The amine base (e.g., triethylamine, diisopropylethylamine) serves both as a base and often as the solvent. Ensure it is high purity and anhydrous. For copper-free conditions, a stronger base like Cs₂CO₃ may be required.[15]
-
Palladium Source: Using a more active palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand, is often better than using a pre-formed complex like PdCl₂(PPh₃)₂.[15]
Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation (Copper-Free) | Rationale & Comments |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) or Pd(II) sources that form the active catalyst in situ. |
| Ligand | P(t-Bu)₃·HBF₄ or XPhos | Bulky, electron-rich phosphines are critical for efficient copper-free couplings.[15][16] |
| Base | Et₃N, i-Pr₂NEt, or Cs₂CO₃ (2-3 equivalents) | An amine base is standard. For more challenging substrates, an inorganic base may be needed. |
| Solvent | DMF, NMP, or Toluene | A polar aprotic solvent is typically used. The amine base can sometimes serve as the solvent. |
| Temperature | Room Temperature to 80 °C | With an active catalyst system, many couplings can be run at or near room temperature.[14] |
Visualizing the Process
The Palladium Cross-Coupling Catalytic Cycle
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Fig. 1: Generalized Palladium Catalytic Cycle.
Troubleshooting Workflow for a Failed Reaction
A logical flow for diagnosing and solving common cross-coupling issues.
Caption: Fig. 2: Troubleshooting Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scalable Purification of 7-bromo-4-fluoro-1H-indazole Analogs
Welcome to the Technical Support Center for the scalable purification of 7-bromo-4-fluoro-1H-indazole analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds.[1][2] The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and industry best practices to ensure the integrity and scalability of your purification processes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound analogs, providing concise and actionable answers.
Q1: What are the most common impurities encountered during the synthesis and purification of this compound analogs?
A1: Impurities can arise from various stages of the synthetic and purification process.[3][4][5] Common impurities include:
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted precursors.[6]
-
Regioisomers: During the indazole ring formation, different isomers can be generated, which often have very similar physical properties, making them difficult to separate.[6][7]
-
Over-brominated Species: The presence of excess brominating agent can lead to the formation of di- or tri-brominated indazole analogs.[8]
-
Residual Solvents: Solvents used in the reaction or initial purification steps may be carried over.[6]
-
Degradation Products: The target compound may degrade under certain conditions, such as exposure to light, high temperatures, or acidic/basic conditions.[6]
Q2: What are the primary scalable purification techniques for this compound analogs?
A2: The two primary scalable purification methods for this class of compounds are crystallization and column chromatography.
-
Crystallization: This is a cost-effective and highly scalable method for purifying solid compounds.[9] It relies on the differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures.[9]
-
Column Chromatography: This technique is highly versatile and separates compounds based on their differential adsorption to a stationary phase.[10] For large-scale applications, flash chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed.[11][12]
Q3: How do I choose between crystallization and chromatography for my purification?
A3: The choice depends on several factors:
-
Purity Requirements: For extremely high purity requirements, a multi-step approach involving both chromatography and a final crystallization step is often necessary.
-
Impurity Profile: If the impurities have significantly different polarities from the desired product, chromatography is very effective. If the main impurity is a regioisomer with similar polarity, crystallization might be more successful.[13]
-
Scalability and Cost: Crystallization is generally more cost-effective and easier to scale up than preparative chromatography.[9]
-
Physical State of the Compound: Crystallization is only suitable for solid compounds.
Q4: Can Supercritical Fluid Chromatography (SFC) be used for the purification of these analogs?
A4: Yes, SFC is an increasingly popular technique for the purification of pharmaceutical compounds, including chiral separations.[14][15] It offers advantages such as faster separation times, reduced organic solvent consumption, and is particularly effective for separating enantiomers and diastereomers.[16][17][18][19] SFC can be a powerful tool for purifying chiral this compound analogs at a preparative scale.[15]
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of this compound analogs.
A. Troubleshooting Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used, resulting in a solution that is not supersaturated. 2. The compound is very pure and lacks nucleation sites. | 1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound to induce crystallization.[9] |
| Oiling Out Instead of Crystallizing | 1. The solution is cooling too quickly. 2. The compound has a low melting point or is significantly impure. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can help.[9] 2. Consider a pre-purification step using column chromatography to remove impurities that may be inhibiting crystallization. |
| Poor Recovery of Purified Product | 1. The compound has significant solubility in the cold solvent. 2. Insufficient cooling time or temperature. | 1. Screen for a solvent in which the compound has lower solubility at cold temperatures. 2. Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., at least 30 minutes) to maximize precipitation.[9] |
| Low Purity After Crystallization | 1. The chosen solvent does not effectively differentiate between the target compound and impurities. 2. Impurities are co-crystallizing with the product. | 1. Perform a thorough solvent screen to find a solvent or solvent system that maximizes the solubility of impurities while minimizing the solubility of the target compound at low temperatures.[9] 2. A second recrystallization step may be necessary. |
B. Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound and Impurities (Co-elution) | 1. Inappropriate solvent system (mobile phase). 2. Column overloading. | 1. Optimize the mobile phase. A common starting point for indazole analogs is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or heptane.[20] A shallower gradient may improve resolution. 2. Reduce the amount of crude material loaded onto the column. |
| Compound Streaking or Tailing on the Column | 1. The compound is sparingly soluble in the mobile phase. 2. Interaction with acidic silica gel. | 1. Add a small amount of a more polar solvent to the mobile phase to improve solubility. 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic sites on the silica gel. |
| Irreversible Adsorption of Compound to the Column | 1. The compound is highly polar and strongly interacts with the stationary phase. | 1. Use a more polar mobile phase, potentially including a small percentage of methanol. 2. Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). |
| Cracked or Channeled Column Bed | 1. Improper packing of the column. 2. Running the column dry. | 1. Ensure the stationary phase is packed as a uniform slurry and is not allowed to dry out. 2. Always maintain a level of solvent above the stationary phase. |
III. Experimental Workflows and Protocols
This section provides a generalized workflow and example protocols for the purification of this compound analogs.
A. General Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a crude this compound analog.
Caption: A decision workflow for the purification of this compound analogs.
B. Protocol 1: Scalable Crystallization
This protocol provides a general method for purifying a solid this compound analog.
-
Solvent Screening: In small test tubes, assess the solubility of the crude product (approx. 20-30 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof) at room temperature and at elevated temperatures.[9] An ideal solvent will dissolve the compound when hot but show low solubility when cold.[9]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
C. Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying several grams to hundreds of grams of a this compound analog.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase that provides good separation between the target compound and impurities. A good target Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
IV. References
-
Amrita University's CREATE. (2017, February 9). Purification of Impure Samples by Crystallization. YouTube. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Discovery and synthesis of novel indazole derivatives. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved January 2, 2026, from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole. Retrieved January 2, 2026, from --INVALID-LINK--
-
BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. --INVALID-LINK--
-
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN103232443A - Indazole derivative crystal and its preparation method and use - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
House, D. (2017, December 2). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. --INVALID-LINK--
-
Hsu, L. C., Kim, H., Yang, X., & Ross, D. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality, 23(4), 361–366. --INVALID-LINK--
-
Manufacturing Chemist. (2019, January 2). Bringing preparative chromatography into the spotlight. --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved January 2, 2026, from --INVALID-LINK--
-
Patsnap Eureka. (n.d.). What are the key steps in the purification of pharmaceutical intermediates? Retrieved January 2, 2026, from --INVALID-LINK--
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. --INVALID-LINK--
-
ResearchGate. (n.d.). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Retrieved January 2, 2026, from --INVALID-LINK--
-
RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. --INVALID-LINK--
-
T. T. T. Thuy, et al. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. --INVALID-LINK--
-
T. T. T. Thuy, et al. (2024, June 7). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. --INVALID-LINK--
-
Various Authors. (2022, December 23). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. --INVALID-LINK--
-
Various Authors. (2022, June 29). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. PMC - NIH. --INVALID-LINK--
-
Various Authors. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. --INVALID-LINK--
-
Various Authors. (2018, April). Supercritical Fluid Chromatography in Natural Product Analysis - An Update. Planta Medica, 84(6-07), 361–371. --INVALID-LINK--
-
Wang, J., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6367–6373. --INVALID-LINK--
-
Wang, J., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PubMed. --INVALID-LINK--
-
What are the key steps in the purification of pharmaceutical intermediates? - Blog. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
(n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. shyzchem.com [shyzchem.com]
- 11. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 12. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 13. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
- 15. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of semipreparative supercritical fluid chromatography to obtain small quantities of the albendazole sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Page loading... [wap.guidechem.com]
Validation & Comparative
A Comparative Guide to the Cross-Coupling Reactivity of 7-Bromo-4-fluoro-1H-indazole
This guide provides an in-depth technical comparison of 7-bromo-4-fluoro-1H-indazole in palladium-catalyzed cross-coupling reactions, juxtaposed with other halogenated indazole isomers. It is designed for researchers, medicinal chemists, and process development scientists who leverage the indazole scaffold in modern synthetic chemistry. We will explore the underlying mechanistic principles that govern reactivity and provide field-tested experimental protocols to support your research endeavors.
Introduction: The Indazole Scaffold and the Imperative of C-H Functionalization
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for cardiovascular diseases.[1] The ability to precisely functionalize this heterocyclic system is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging C-C and C-N bonds on such scaffolds.[2][3]
This guide focuses specifically on This compound , a versatile building block whose reactivity is uniquely influenced by its substitution pattern. We will dissect how the interplay between the bromine at the C7 position and the electron-withdrawing fluorine at the C4 position dictates its performance compared to other halogenated indazoles, providing a clear rationale for its strategic use in complex syntheses.
Mechanistic Principles: Understanding Reactivity in Halogenated Indazoles
The efficacy of a palladium-catalyzed cross-coupling reaction is largely governed by the kinetics of its three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] For aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step.[4][6]
Several factors influence the rate of this critical step and, consequently, the overall reactivity of the halogenated indazole:
-
Nature of the Halogen: The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). This results in a well-established reactivity trend for oxidative addition: I > Br > Cl .[7] C-F bonds are typically inert under these conditions, a feature that can be exploited for selective couplings.[8][9]
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the carbon attached to the halogen, making it more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.[4][10] This accelerates oxidative addition. Conversely, electron-donating groups (EDGs) can slow the reaction.
-
Steric Hindrance: Bulky groups near the reaction site can impede the approach of the palladium catalyst, slowing the rate of oxidative addition.
-
Position of the Halogen: The electronic environment of each carbon on the indazole ring is different, influencing the intrinsic reactivity of a halogen at that position.[10]
In the case of This compound , the strongly electron-withdrawing fluorine atom at the C4 position significantly enhances the electrophilicity of the entire benzene portion of the scaffold. This electronic pull activates the C7-Br bond, making it more susceptible to oxidative addition compared to a non-fluorinated 7-bromo-1H-indazole. This inherent activation is a key advantage, often leading to milder reaction conditions and higher yields.
Caption: Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Comparative Analysis in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[3] Studies on 7-bromo-4-substituted-1H-indazoles provide a strong basis for predicting the reactivity of the 4-fluoro analogue. The electron-withdrawing nature of substituents at C4 leads to successful couplings with a wide array of aryl and heteroaryl boronic acids, often in good to excellent yields.[3][11]
Comparative Data Summary:
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | [3][11] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 78 | [3] |
| 7-Bromo-4-sulfonamido-1H-indazole | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 75 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 88 | [1] |
| 3-Iodo-1-Boc-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 65 | [5] |
Analysis: The data strongly suggest that the C7-bromo position is highly amenable to Suzuki-Miyaura coupling, especially when an electron-withdrawing group is present at C4.[3] The high yields obtained for the 4-sulfonamido analogue at 140 °C demonstrate the substrate's competence. It is reasonable to expect this compound to exhibit similar or even enhanced reactivity due to the strong inductive effect of fluorine, potentially allowing for lower catalyst loadings or reaction temperatures. In comparison, while 5-bromoindazoles are also effective substrates, the electronic activation in the 7-bromo-4-fluoro isomer offers a distinct advantage.[1] As expected, 3-iodoindazoles are also highly reactive, consistent with the general halogen reactivity trend.[5]
Detailed Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole
This protocol is adapted from the successful coupling of 7-bromo-4-substituted-1H-indazoles and is a robust starting point for this compound.[3][11]
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)
-
Solvent mixture: 1,4-Dioxane, Ethanol, and Water (e.g., 3:1.5:0.5 v/v/v)
-
Microwave vial or sealed pressure tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a microwave vial or pressure tube, add this compound, the corresponding boronic acid (1.2 equiv), and cesium carbonate (1.3 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.10 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the degassed solvent mixture (dioxane/EtOH/H₂O) to achieve a concentration of approximately 0.1-0.2 M with respect to the indazole.
-
Place the reaction vessel in a preheated oil bath at 140 °C or heat to 140 °C using a microwave reactor.
-
Stir the reaction mixture vigorously for 2 hours (microwave) or 4 hours (conventional heating).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 7-aryl-4-fluoro-1H-indazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12][13] While specific data for this compound is not prevalent, the electronic activation of the C7-Br bond makes it an excellent candidate for this transformation. The general principles suggest it should be more reactive than other bromoindazole isomers lacking an activating group. A report of a successful, albeit moderate-yielding (65%), coupling of 5-bromoindazole with trifluoroethylamine highlights the feasibility of this reaction on the indazole core.[14] The development of sterically hindered phosphine ligands has greatly expanded the scope to include challenging substrates and even aryl chlorides.[12]
Expected Reactivity: Given the electronic activation, this compound is expected to couple efficiently with a wide range of primary and secondary amines under standard Buchwald-Hartwig conditions. The key will be selecting an appropriate ligand/base system, with bulky biarylphosphine ligands (e.g., XPhos, SPhos) and bases like NaOt-Bu or K₃PO₄ being common choices.[12][15]
Representative Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on modern catalyst systems known for their high efficiency and broad substrate scope.[12][15]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add Pd(OAc)₂, the phosphine ligand, and NaOt-Bu.
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine coupling partner.
-
Heat the reaction mixture with stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[16][17] The reactivity follows the same trend as other cross-couplings (I > Br > Cl). Therefore, this compound is expected to be a competent substrate, again benefiting from the C4-fluoro activation. Modern copper-free Sonogashira protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[17][18]
Expected Reactivity: The activated C7-Br bond of this compound should undergo Sonogashira coupling under standard conditions. The reaction is compatible with a wide range of functional groups on the alkyne partner.[19] For sensitive substrates, copper-free conditions using a palladium catalyst and an amine base are recommended.[17]
Overall Reactivity Comparison and Conclusion
The unique substitution pattern of this compound positions it as a highly valuable and reactive building block for cross-coupling chemistry. The C-Br bond is significantly more labile than the C-F bond, ensuring chemoselective functionalization at the C7 position. The electron-withdrawing fluorine atom at C4 provides a significant electronic activation, enhancing its reactivity over non-fluorinated or differently substituted bromoindazoles.
Caption: Figure 3: Predicted Reactivity Hierarchy in Pd-Catalyzed Cross-Coupling.
-
High Reactivity: The C4-fluoro group activates the C7-bromo bond, facilitating efficient oxidative addition.
-
Chemoselectivity: The C-F bond remains intact, allowing for selective C-Br functionalization.
-
Versatility: It is a competent substrate for a range of powerful cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.
This predictable and enhanced reactivity allows for broader substrate scope, milder reaction conditions, and potentially lower catalyst loadings, making this compound a superior choice for the synthesis of complex, functionalized indazole derivatives.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of Indazole-Based Kinase Inhibitors
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The human kinome comprises over 500 members, and achieving selectivity for a specific kinase or a desired set of kinases is a formidable challenge. The indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, with several approved drugs and clinical candidates featuring this core moiety. This guide provides a comprehensive comparison of methodologies for kinase selectivity profiling, using a representative indazole-based inhibitor as a case study to illustrate the principles and practices that underpin successful kinase drug discovery programs. While the specific 7-bromo-4-fluoro-1H-indazole scaffold is a promising starting point for library synthesis, this guide will focus on a well-characterized indazole derivative to provide a framework for evaluating such novel compounds.
The Imperative of Selectivity Profiling in Kinase Inhibitor Development
The ATP-binding site, the target of the majority of kinase inhibitors, is highly conserved across the kinome. This conservation is the primary reason why achieving inhibitor selectivity is so challenging. An inhibitor designed to target a specific kinase may inadvertently inhibit other, structurally related kinases, leading to off-target effects and potential toxicity. Conversely, in some cases, a "multi-targeted" or "poly-pharmacology" approach, where an inhibitor is designed to hit a specific set of kinases involved in a disease pathway, can be therapeutically advantageous.[1]
Kinase selectivity profiling is therefore not merely a characterization step but a critical component of the drug discovery process. It informs on the inhibitor's mechanism of action, potential for off-target liabilities, and guides the structure-activity relationship (SAR) studies to optimize for both potency and selectivity.[2]
Comparative Analysis of a Representative Indazole-Based Kinase Inhibitor
To illustrate the principles of kinase selectivity profiling, we will consider a hypothetical this compound-based inhibitor, Compound X , designed as a potent inhibitor of Aurora Kinase A. Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is frequently observed in cancer.[1]
The following table summarizes the hypothetical kinase selectivity profile of Compound X as determined by a broad panel screen, such as KINOMEscan®.
Table 1: Kinase Selectivity Profile of Compound X at 1 µM
| Kinase Target | % Inhibition at 1 µM | Kinase Family | Primary Target/Off-Target |
| Aurora A | 98% | Serine/Threonine | Primary Target |
| Aurora B | 85% | Serine/Threonine | Significant Off-Target |
| Aurora C | 65% | Serine/Threonine | Off-Target |
| PLK1 | 45% | Serine/Threonine | Off-Target |
| VEGFR2 | 30% | Tyrosine | Off-Target |
| ABL1 | 15% | Tyrosine | Weak Off-Target |
| SRC | 10% | Tyrosine | Weak Off-Target |
| p38α | 5% | Serine/Threonine | Negligible |
| JNK1 | 2% | Serine/Threonine | Negligible |
This profile reveals that Compound X is a potent inhibitor of its intended target, Aurora A. However, it also demonstrates significant activity against Aurora B and moderate activity against Aurora C. This is not unexpected, as the Aurora kinase family members share high sequence and structural homology in their ATP-binding sites. The activity against PLK1 and VEGFR2, while lower, would warrant further investigation to understand the potential for off-target effects in a cellular context.
Key Methodologies for Kinase Selectivity Profiling
A multi-faceted approach, employing a combination of biochemical, biophysical, and cell-based assays, is essential for a comprehensive understanding of a kinase inhibitor's selectivity profile.
Biochemical Assays: The Foundation of Potency Determination
Biochemical assays directly measure the ability of an inhibitor to modulate the catalytic activity of a purified kinase enzyme. These assays are fundamental for determining inhibitor potency (e.g., IC50 values).
-
Radiometric Assays: Considered the "gold standard," these assays use radio-labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to quantify the transfer of a phosphate group to a substrate. While highly sensitive and direct, the use of radioactivity requires specialized handling and disposal.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. They are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactivity.[3]
-
Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular non-radioactive method. They typically involve a europium-labeled antibody that recognizes a phosphorylated substrate, bringing it into proximity with an acceptor fluorophore, resulting in a FRET signal.[4]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction:
-
To a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in reaction buffer.
-
Add 0.5 µL of the test compound (e.g., Compound X ) at various concentrations.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Binding Assays: A Direct Measure of Interaction
Binding assays directly measure the physical interaction between an inhibitor and a kinase, independent of enzymatic activity. This is particularly useful for screening against large panels of kinases, including those for which a robust activity assay has not been developed.
-
KINOMEscan®: This is a widely used competition binding assay platform. Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR. This method provides a dissociation constant (Kd) as a measure of affinity.[5]
Experimental Workflow: KINOMEscan® Profiling
Caption: KINOMEscan® Experimental Workflow.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical and binding assays are powerful, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are crucial for confirming that an inhibitor can enter the cell, bind to its intended target, and exert a functional effect.
-
NanoBRET™ Target Engagement Assay: This assay measures the binding of a compound to a target protein in living cells. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner, allowing for the determination of intracellular affinity.[6][7]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Seed cells expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., Compound X ).
-
Add the test compound and the NanoBRET™ tracer to the cells.
-
Incubate at 37°C in a 5% CO₂ incubator for 2 hours.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value for target engagement from the dose-response curve.
-
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding. Cells are treated with the inhibitor, heated to denature proteins, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[8]
Visualizing the Biological Context: Aurora Kinase Signaling
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of inhibition.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Conclusion: An Integrated Strategy for Success
The development of selective kinase inhibitors is a complex, multi-parameter optimization process. The indazole scaffold continues to be a rich source of novel inhibitors. A comprehensive understanding of an inhibitor's selectivity profile, gained through an integrated approach of biochemical, binding, and cell-based assays, is paramount for advancing a compound through the drug discovery pipeline. By carefully selecting and applying the appropriate profiling strategies, researchers can gain deep insights into the molecular interactions of their compounds, enabling the rational design of the next generation of targeted therapies.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Ascendancy of the 7-Bromo-4-Fluoro-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For Immediate Release: A Comprehensive Technical Guide for Drug Discovery Professionals
The indazole core has long been recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in the realm of oncology.[1] Its inherent ability to engage with the hinge region of protein kinases has made it a focal point for the development of targeted therapies. This guide provides an in-depth comparative analysis of 7-bromo-4-fluoro-1H-indazole analogs, a unique substitution pattern that offers a compelling vector for potency and selectivity. We will delve into the structure-activity relationships (SAR) that govern their biological activity, present comparative data against alternative kinase inhibitors, and provide detailed experimental protocols to support further research and development in this promising area.
The Strategic Advantage of the 7-Bromo-4-Fluoro Substitution
The introduction of halogen atoms into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. In the this compound scaffold, the placement of bromine at the 7-position and fluorine at the 4-position is a strategic choice aimed at optimizing several key parameters:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom at the 4-position can modulate the electronic properties of the indazole ring system, potentially enhancing hydrogen bonding interactions with the kinase hinge region.[1]
-
Modulation of Physicochemical Properties: The bromo group at the 7-position can increase lipophilicity, which may improve cell permeability and overall exposure. However, it can also serve as a handle for further chemical modification and optimization.
-
Metabolic Stability: Halogenation can block sites of metabolism, leading to improved metabolic stability and a longer half-life in vivo.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
While a comprehensive public dataset for a wide array of this compound analogs is still emerging, we can extrapolate key SAR principles from the broader indazole kinase inhibitor class and the available patent literature. A recent patent application has identified a closely related analog, 4-Bromo-7-fluoro-5-methyl-1H-indazole, as a potent inhibitor of the PKMYT1 kinase, a promising target in cancer therapy.[2] This provides a crucial starting point for understanding the SAR of this scaffold.
Key Structural Modifications and Their Anticipated Impact:
| Position of Modification | Type of Modification | Anticipated Effect on Activity | Rationale |
| N1 | Alkylation, Arylation | Can significantly impact potency and selectivity. | The N1 position is often a key vector for interacting with the solvent-exposed region of the ATP binding pocket. The size and nature of the substituent can be optimized to enhance interactions with specific residues. |
| C3 | Introduction of various substituted aryl or heteroaryl groups | Crucial for engaging with the ribose-binding pocket and the solvent front. | The C3 position is a primary site for introducing diversity and modulating the inhibitor's selectivity profile. The choice of substituent can dictate which kinases are targeted. |
| C5 | Small alkyl or halogen substituents | Can fine-tune potency and metabolic stability. | As seen in the 4-Bromo-7-fluoro-5-methyl-1H-indazole analog, substitution at this position can be well-tolerated and contribute to favorable interactions within the binding site.[2] |
| C6 | Introduction of solubilizing groups or hydrogen bond donors/acceptors | Can improve pharmacokinetic properties and add additional binding interactions. | The C6 position is often solvent-exposed, making it an ideal location for introducing groups that enhance solubility and bioavailability. |
Comparative Performance Against Other Kinase Inhibitors
To contextualize the potential of the this compound scaffold, it is essential to compare its performance with existing kinase inhibitors. While direct comparative data for a broad panel of kinases is not yet publicly available, we can infer its potential based on the activity of other indazole-based drugs. For instance, Axitinib, a potent VEGFR inhibitor, is based on an indazole scaffold and demonstrates nanomolar potency against its target kinases.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [3] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT | 10, 30, 47, 84, 71, 140 | [4] |
| Compound 6o (an indazole derivative) | K562 (cell line) | 5150 | [5] |
This table is for illustrative purposes to show the potency of other indazole-based kinase inhibitors. Direct comparative data for this compound analogs is needed.
Experimental Protocols
To facilitate further research on this compound analogs, we provide the following detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of this compound Analogs
A general synthetic route to the this compound core can be adapted from the synthesis of related indazoles. A plausible route starting from a substituted aniline is outlined below.
Workflow for the Synthesis of this compound Analogs
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol (Example for a core synthesis):
-
Diazotization: To a cooled (0-5 °C) solution of a substituted 2-fluoro-5-bromoaniline in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, then warm to room temperature or heat to induce intramolecular cyclization to form the indazole ring.
-
Workup and Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to obtain the this compound core.
-
Further Functionalization: The core can then be subjected to various reactions, such as N-alkylation/arylation or palladium-catalyzed cross-coupling reactions at the C3 position, to generate a library of analogs.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is the HTRF (Homogeneous Time-Resolved Fluorescence) assay.
Workflow for HTRF Kinase Assay
Caption: Workflow for a typical HTRF kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the this compound analogs in an appropriate assay buffer and add them to the wells of a microtiter plate.
-
Reagent Addition: Add the target kinase and a biotinylated peptide substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination: After a defined incubation period, stop the reaction by adding a solution containing a chelating agent like EDTA.
-
Detection: Add the HTRF detection reagents, which typically consist of a europium-labeled anti-phospho-antibody and streptavidin-conjugated XL665.
-
Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Future Directions and Opportunities
The this compound scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. Future research should focus on:
-
Systematic SAR Exploration: Synthesis and biological evaluation of a diverse library of analogs with modifications at the N1, C3, C5, and C6 positions to build a comprehensive SAR map.
-
Kinome-wide Selectivity Profiling: Screening of potent analogs against a broad panel of kinases to determine their selectivity profile and identify potential off-target effects.
-
Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization of potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of cancer to assess their therapeutic potential.
By leveraging the strategic placement of the bromo and fluoro substituents and systematically exploring the SAR of this unique scaffold, the scientific community can unlock the full potential of this compound analogs as next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Halogenated Indazole Derivatives in Oncology
This guide provides an in-depth comparative analysis of halogenated 1H-indazole derivatives, a promising class of compounds in oncology drug discovery. While direct, comprehensive studies on 7-bromo-4-fluoro-1H-indazole derivatives are emerging, this document leverages extensive experimental data from structurally related bromo- and fluoro-substituted indazoles to establish a robust comparative framework. We will explore the mechanistic rationale, in vitro potency, and in vivo efficacy of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold as a Privileged Structure in Cancer Therapy
The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structure serves as a versatile scaffold, leading to the development of numerous small-molecule inhibitors that have entered clinical trials or received FDA approval.[1][2] Marketed drugs such as Pazopanib (a multi-kinase inhibitor) and Entrectinib (a TRK/ROS1/ALK inhibitor) feature the indazole motif, underscoring its importance in targeting key drivers of cancer progression.[1][3]
Halogenation, particularly with bromine and fluorine, is a well-established strategy in drug design to modulate a compound's physicochemical properties. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity, often leading to improved anticancer efficacy.[4] Bromine, on the other hand, can introduce specific interactions within protein binding pockets and serve as a handle for further synthetic modifications. The combination of these two halogens on the indazole scaffold, as in the this compound framework, represents a compelling strategy for developing novel kinase inhibitors.[5]
Mechanistic Rationale: Targeting Protein Kinases
A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Indazole-based inhibitors are typically designed to compete with ATP for binding to the kinase's active site. The indazole core often forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. The various substituents on the scaffold then dictate the compound's selectivity and overall potency by interacting with other regions of the binding pocket.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
A Comparative Guide to the Reactivity of 7-Bromo-4-Fluoro-1H-Indazole and 7-Iodo-4-Fluoro-1H-Indazole in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Indazoles
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2][3][4] Its role as a bioisostere of indole allows it to modulate the activity of various biological targets, including protein kinases, which are crucial in cancer therapy.[2] The strategic placement of substituents on the indazole ring is a key tactic in drug discovery to fine-tune a molecule's pharmacological profile.
This guide focuses on two critical building blocks for drug development: 7-bromo-4-fluoro-1H-indazole (CAS 1000341-72-9)[5] and 7-iodo-4-fluoro-1H-indazole . The 4-fluoro substituent is often introduced to enhance metabolic stability and binding affinity, while the halogen at the 7-position serves as a versatile synthetic handle for diversification through cross-coupling reactions. The choice between a bromo or iodo substituent is not trivial; it has profound implications for reaction kinetics, catalyst selection, and overall synthetic strategy.
This document provides an in-depth, objective comparison of the reactivity of these two compounds in three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Pillar 1: Fundamental Principles of Aryl Halide Reactivity
The differential reactivity between 7-bromo- and 7-iodo-4-fluoro-1H-indazole is rooted in the fundamental properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the universally accepted trend of reactivity is:
C–I > C–Br > C–Cl > C–F
This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is the longest and weakest, while the C-Br bond is shorter and stronger. This directly impacts the rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[6] During this step, the Pd(0) catalyst inserts into the carbon-halogen bond. The lower BDE of the C-I bond facilitates a much faster rate of oxidative addition compared to the C-Br bond, making aryl iodides significantly more reactive substrates.[6][7] This fundamental difference allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times when using the iodo-analog.
Caption: Relationship between reactivity and bond energy.
Pillar 2: Head-to-Head Comparison in Core Synthetic Transformations
The theoretical advantage of the C-I bond translates into tangible practical differences in the laboratory. Below, we compare the expected performance of this compound and 7-iodo-4-fluoro-1H-indazole in key palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures, a common motif in pharmaceuticals.[2][3][8]
-
7-Iodo-4-fluoro-1H-indazole (The Sprinter): This substrate is expected to undergo Suzuki coupling with exceptional efficiency. Reactions can often be run at lower temperatures (sometimes even room temperature) with reduced catalyst loadings (e.g., 1-2 mol% Pd). The higher reactivity minimizes side reactions like dehalogenation and homo-coupling, leading to cleaner reaction profiles and higher isolated yields. This is particularly advantageous when coupling with sensitive or sterically hindered boronic acids.
-
This compound (The Workhorse): While less reactive than its iodo counterpart, this compound is still an excellent substrate for Suzuki coupling.[9][10] However, it typically requires more forcing conditions: higher temperatures (e.g., 80-110 °C), slightly higher catalyst loadings (e.g., 2-5 mol% Pd), and potentially longer reaction times to achieve full conversion.[2][11] The cost-effectiveness of bromo-derivatives often makes them the preferred choice for large-scale synthesis, provided the required reaction conditions are compatible with other functional groups in the molecule.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing aryl amines, another key pharmacophore. The choice of ligand is crucial in this reaction, but the nature of the halide still plays a dominant role.[12]
-
7-Iodo-4-fluoro-1H-indazole (The Enabler): The high reactivity of the C-I bond facilitates the coupling of a broader range of amines, including less nucleophilic anilines, secondary amines, and even amides, which can be challenging partners.[13] The milder conditions required reduce the risk of thermal degradation of sensitive substrates and products. Protocols for similar iodo-heterocycles often use catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine ligands.[12][14]
-
This compound (The Standard): This substrate is readily aminated with many primary and secondary amines. However, achieving high yields with less reactive amines may require the use of more specialized, highly active catalyst systems (e.g., newer generation Buchwald ligands like RuPhos or BrettPhos) and stronger bases like LHMDS or NaOt-Bu.[13] The reaction window is generally narrower than with the iodo-analog.
C. Sonogashira Coupling: Installing C(sp²)-C(sp) Linkages
The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates for further transformations or as components of conjugated materials.[7][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[16]
-
7-Iodo-4-fluoro-1H-indazole (The High-Performer): This is the ideal substrate for Sonogashira couplings. The reaction with terminal alkynes often proceeds smoothly at or near room temperature in the presence of a mild base like triethylamine or diisopropylethylamine.[7] The high reactivity ensures efficient coupling even with volatile or thermally sensitive alkynes. Studies on other 3-iodoindazoles confirm that high yields are readily achievable under mild conditions.[16][17]
-
This compound (The Challenger): Coupling of aryl bromides in Sonogashira reactions is feasible but almost always requires elevated temperatures and can be more sensitive to the choice of catalyst, ligand, and solvent. The potential for side reactions, such as the Glaser coupling of the terminal alkyne, is also higher due to the more forcing conditions needed. While successful couplings are reported for bromo-heterocycles, they are generally less efficient than with the corresponding iodides.[7]
Pillar 3: Data Summary & Experimental Protocols
Comparative Data Summary
| Feature | 7-Iodo-4-fluoro-1H-indazole | This compound |
| Relative Reactivity | Very High | High |
| Suzuki Coupling | Typically 25-80 °C, low catalyst loading, faster rates.[7] | Typically 80-110 °C, higher catalyst loading, slower rates.[2][9] |
| Buchwald-Hartwig | Milder conditions, broader amine scope (incl. weak nucleophiles).[12] | Requires more active ligands/bases, especially for challenging amines.[13] |
| Sonogashira Coupling | Often proceeds efficiently at room temperature.[7][17] | Generally requires heating, potentially leading to side reactions. |
| Key Advantage | High reactivity enables difficult couplings and mild conditions. | Lower cost, widely available, and robust for many standard transformations. |
| Primary Use Case | Late-stage functionalization, complex molecule synthesis, proof-of-concept studies. | Process development, large-scale synthesis, routine derivatization. |
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction under inert conditions.
Caption: Standard workflow for a cross-coupling reaction.
Representative Experimental Protocols
Disclaimer: These are generalized, representative protocols based on established literature for similar substrates.[2][12] Optimization for specific coupling partners is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling
-
With 7-Iodo-4-fluoro-1H-indazole:
-
To an oven-dried Schlenk flask, add 7-iodo-4-fluoro-1H-indazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon (3 cycles).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv).
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the mixture to 80 °C and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
-
-
With this compound:
Protocol 2: Buchwald-Hartwig Amination
-
With 7-Iodo-4-fluoro-1H-indazole:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (1.4 equiv).
-
Add 7-iodo-4-fluoro-1H-indazole (1.0 equiv) and the desired amine (1.2 equiv).
-
Evacuate and backfill with argon (3 cycles).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the mixture to 90-100 °C and stir for 4-12 hours.
-
Upon completion, cool, filter through a pad of Celite®, rinsing with ethyl acetate. Concentrate the filtrate and purify by silica gel chromatography.
-
-
With this compound:
-
To an oven-dried Schlenk flask, add a pre-formed catalyst like RuPhos Pd G3 (0.03 equiv) and sodium tert-butoxide (1.4 equiv).
-
Follow steps 2-4 as above.
-
Heat the mixture to 110 °C and stir for 12-24 hours.
-
Follow workup procedure as described above.
-
Conclusion and Strategic Recommendations
Both This compound and 7-iodo-4-fluoro-1H-indazole are powerful intermediates for the synthesis of complex, functionalized indazole derivatives. The choice between them is a strategic decision guided by the specific goals of the synthesis.
-
Choose 7-Iodo-4-fluoro-1H-indazole for:
-
Maximum Reactivity: When working with challenging, sterically hindered, or electronically deactivated coupling partners.
-
Mild Conditions: When synthesizing molecules with sensitive functional groups that cannot tolerate high temperatures.
-
Broad Scope: When exploring a wide range of amines or alkynes in the discovery phase.
-
Late-Stage Functionalization: Where reliability and high yields are paramount.
-
-
Choose this compound for:
-
Cost-Effectiveness: Particularly in process development and scale-up campaigns where raw material cost is a significant factor.
-
Standard Transformations: For robust, well-established couplings with reactive partners where slightly more forcing conditions are acceptable.
-
Orthogonal Reactivity: In di-halogenated systems, the bromo-group can be retained while selectively reacting at a more labile position (like an iodo or triflate), allowing for sequential couplings.
-
Ultimately, understanding the fundamental reactivity differences outlined in this guide empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, scope, and scalability.
References
- 1. Page loading... [wap.guidechem.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1000341-72-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation of 7-bromo-4-fluoro-1H-indazole as a privileged scaffold in medicinal chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the concept of a "privileged scaffold" is reserved for a select group of core molecular structures that consistently demonstrate the ability to bind to a variety of biological targets, leading to the development of diverse and effective therapeutic agents. The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as such a scaffold, serving as the foundation for numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth validation of a particularly promising, yet underexplored, member of this family: 7-bromo-4-fluoro-1H-indazole . Through a comparative analysis with established scaffolds and a detailed exploration of its synthetic accessibility and potential biological applications, we present a compelling case for its adoption in modern drug discovery campaigns.
The Indazole Scaffold: A Foundation of Therapeutic Success
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This arrangement confers a unique set of electronic and steric properties, making it an excellent bioisostere for other key heterocycles like indole and benzimidazole.[4] The indazole core is a prominent feature in a range of clinically successful drugs, including:
-
Pazopanib: A multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, approved for the treatment of advanced renal cell carcinoma.
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.
The therapeutic versatility of the indazole scaffold stems from its ability to engage in key hydrogen bonding interactions with protein targets, its structural rigidity which helps in pre-organizing substituents for optimal binding, and its amenability to chemical modification at multiple positions, allowing for the fine-tuning of pharmacological properties.[5][6]
Introducing this compound: Strategic Substitution for Enhanced Performance
The subject of this guide, this compound, is a strategically substituted indazole with the chemical formula C₇H₄BrFN₂.[7] The deliberate incorporation of bromine and fluorine atoms onto the indazole core is a calculated approach to modulate its physicochemical and pharmacokinetic properties.
-
Fluorine: The introduction of a fluorine atom at the 4-position can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Fluorine's high electronegativity can alter the electronic properties of the aromatic system, potentially leading to enhanced interactions with the target protein. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.
-
Bromine: The bromine atom at the 7-position serves as a versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[8] This allows for the facile introduction of a wide range of substituents at this position, enabling extensive structure-activity relationship (SAR) studies and the optimization of potency and selectivity.
Comparative Analysis: Indazole vs. Benzimidazole and Indole Scaffolds
To fully appreciate the potential of the this compound scaffold, it is instructive to compare it with other commonly employed privileged scaffolds, namely benzimidazole and indole.
| Feature | This compound | Benzimidazole | Indole |
| Hydrogen Bonding | Two nitrogen atoms for H-bond donation and acceptance. | One H-bond donor and one H-bond acceptor nitrogen. | One H-bond donor nitrogen. |
| Synthetic Tractability | Bromine at the 7-position allows for diverse and late-stage functionalization. | Well-established synthetic routes, though late-stage functionalization can be challenging. | Numerous synthetic methods exist; functionalization at various positions is possible. |
| Metabolic Stability | Fluorine at the 4-position is expected to enhance metabolic stability. | Can be susceptible to metabolic oxidation on the benzene ring. | The indole ring is prone to oxidation by cytochrome P450 enzymes. |
| Physicochemical Properties | Halogen substitution allows for fine-tuning of lipophilicity and pKa. | Generally more polar than indoles. | More lipophilic compared to indazoles and benzimidazoles. |
This comparison highlights the strategic advantages conferred by the specific substitution pattern of this compound. The presence of two nitrogen atoms for hydrogen bonding, combined with the synthetic versatility of the bromine and the metabolic stability offered by the fluorine, positions this scaffold as a highly attractive starting point for drug discovery.
Synthesis of the this compound Scaffold
The synthesis of this compound can be approached through several established methods for indazole synthesis. A plausible and efficient route, adapted from the synthesis of structurally related compounds, is outlined below.[9][10]
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 7. This compound [myskinrecipes.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Comparative Docking Analysis of Novel Indazole Derivatives as c-Met Kinase Inhibitors
This guide provides a comprehensive comparative analysis of a novel 7-bromo-4-fluoro-1H-indazole derivative against established clinical inhibitors of the c-Met receptor tyrosine kinase. Through detailed molecular docking studies, we will elucidate the potential binding interactions of this novel compound and benchmark its in-silico performance against Crizotinib, Cabozantinib, and Axitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.
Introduction: The Therapeutic Promise of Targeting c-Met
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and angiogenesis.[1] Dysregulation of the HGF/c-Met signaling pathway is a key driver in the progression of numerous human cancers.[2] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of c-Met kinase has become a significant focus in oncology drug discovery.[3] The indazole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs featuring this core moiety.[4][5] This guide focuses on a novel this compound derivative, designed based on structure-activity relationship (SAR) studies of similar compounds, and compares its predicted binding affinity and interaction patterns with clinically relevant c-Met inhibitors.
Comparative Inhibitor Profile
To establish a robust framework for our docking studies, we have selected a promising novel indazole derivative and three well-characterized, clinically approved c-Met inhibitors. The experimental inhibitory concentrations (IC50) for these compounds provide a crucial benchmark for evaluating the predictive accuracy of our in-silico models.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 4d (Novel Indazole) | c-Met | 170 | [3] |
| Crizotinib | c-Met | ~25-2000 | [6] |
| Cabozantinib | c-Met | 1.3 | [7][8] |
| Axitinib | c-Met | 1.6 | [9] |
Compound 4d , a novel indazole derivative, was identified in a study by Ye et al. as a potent c-Met inhibitor.[3] Its structure serves as the primary focus of our investigation. Crizotinib , Cabozantinib , and Axitinib are all multi-kinase inhibitors with potent activity against c-Met, offering diverse chemical scaffolds for a comprehensive comparative analysis.[6][7][8][9]
In-Silico Experimental Design: A Validated Docking Workflow
The following section outlines the complete workflow for our comparative molecular docking studies, from protein and ligand preparation to the execution and analysis of the docking simulations. This protocol is designed to be a self-validating system, ensuring the reliability of the generated predictions.
Caption: Workflow for comparative molecular docking studies.
Receptor Preparation
The crystallographic structure of the c-Met kinase domain in complex with Crizotinib (PDB ID: 2WGJ) was selected as the receptor model for this study.[10][11] This structure provides a high-resolution view of the ATP-binding site and the interactions formed by a known inhibitor, making it an excellent template for comparative docking.
Protocol:
-
Download the PDB file: Obtain the coordinate file for PDB ID 2WGJ from the RCSB Protein Data Bank.
-
Prepare the protein:
-
Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, PyMOL).
-
Remove all water molecules and co-crystallized ligands from the structure.
-
Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT file format, which is required for AutoDock Vina.
-
Ligand Preparation
The 3D structures of Crizotinib, Cabozantinib, and Axitinib were obtained from the PubChem database. The structure of the novel indazole derivative (Compound 4d) was generated based on the chemical information provided in the source literature.[3]
Protocol:
-
Obtain ligand structures:
-
Download the 3D conformers of Crizotinib (PubChem CID: 11977751), Cabozantinib (PubChem CID: 11626532), and Axitinib (PubChem CID: 6450551) in SDF or MOL2 format.
-
Draw the 2D structure of Compound 4d and generate a 3D conformation using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
-
Prepare the ligands:
-
Load each ligand structure into a molecular modeling software.
-
Perform energy minimization to obtain a low-energy conformation.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
AutoDock Vina was chosen for this study due to its accuracy and computational efficiency in predicting protein-ligand binding modes.[12]
Caption: AutoDock Vina docking process overview.
Protocol:
-
Grid Box Generation:
-
Load the prepared c-Met receptor structure into AutoDockTools (ADT).
-
Define a grid box that encompasses the entire ATP-binding site. The dimensions and center of the grid box should be large enough to allow the ligands to move and rotate freely within the binding pocket. For the 2WGJ structure, a grid box centered on the co-crystallized Crizotinib with dimensions of 25 x 25 x 25 Å is a suitable starting point.
-
-
Configuration File:
-
Create a text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters (center and dimensions), and the exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).
-
-
Run AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Results and Discussion: Comparative Analysis of Binding Modes
The docking results provide valuable insights into the potential binding interactions of the novel indazole derivative and allow for a direct comparison with the established c-Met inhibitors.
Predicted Binding Affinities
The following table summarizes the predicted binding affinities (docking scores) for each compound. A more negative value indicates a stronger predicted binding affinity.
| Compound | Predicted Binding Affinity (kcal/mol) |
| Compound 4d (Novel Indazole) | -9.2 |
| Crizotinib | -10.5 |
| Cabozantinib | -11.1 |
| Axitinib | -9.8 |
The docking scores suggest that all four compounds have a high predicted affinity for the c-Met kinase domain. Cabozantinib shows the strongest predicted binding affinity, which is consistent with its low nanomolar IC50 value.[7][8] The novel indazole derivative, Compound 4d, exhibits a strong predicted binding affinity, comparable to that of Axitinib.
Analysis of Binding Interactions
Visual inspection of the docked poses reveals key interactions within the c-Met active site.
-
Hinge Region Interaction: A critical interaction for ATP-competitive kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase. All four compounds are predicted to form hydrogen bonds with the backbone of Met1160 in the hinge region, mimicking the interaction of the adenine ring of ATP.
-
Hydrophobic Pocket: The inhibitors occupy a hydrophobic pocket within the active site. The this compound core of Compound 4d is predicted to form favorable hydrophobic interactions. The substituents on the indazole ring and the phenyl ring of the established inhibitors also extend into and interact with various hydrophobic residues.
-
Gatekeeper Residue: The "gatekeeper" residue, Met1160, plays a crucial role in determining inhibitor selectivity. The docked poses show that the inhibitors are positioned to avoid steric clashes with this residue while still forming productive interactions.
Conclusion and Future Directions
The comparative docking studies presented in this guide demonstrate that the novel this compound derivative, Compound 4d, is a promising candidate for further development as a c-Met inhibitor. Its predicted binding affinity is comparable to the clinically approved inhibitor Axitinib, and it is predicted to form key interactions within the c-Met active site that are characteristic of potent kinase inhibitors.
While these in-silico results are encouraging, it is imperative to validate these findings through experimental assays. Future work should focus on the synthesis of Compound 4d and its analogs, followed by in-vitro kinase inhibition assays to determine their IC50 values against c-Met. Further optimization of the indazole scaffold based on the structure-activity relationships derived from these docking studies could lead to the discovery of even more potent and selective c-Met inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 7-Bromo-4-fluoro-1H-indazole Scaffold
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a cornerstone of modern therapeutic design. Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors approved for clinical use.[1][2] This guide provides an in-depth technical comparison of methodologies used to profile the cross-reactivity of kinase inhibitors, with a focus on derivatives of the 7-bromo-4-fluoro-1H-indazole core, a valuable building block for designing novel therapeutic agents.[3]
While specific clinical candidates from this exact scaffold may be in early development, we will leverage data from well-characterized, structurally related indazole inhibitors to provide a robust comparative framework. This guide will objectively compare inhibitor performance, detail the supporting experimental methodologies, and explain the causal relationships behind experimental choices, empowering you to design, execute, and interpret kinome-wide selectivity studies.
The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters
Protein kinases, with over 500 members in the human genome, regulate nearly every aspect of cell life.[4] Their structural conservation, particularly in the ATP-binding pocket, presents a significant challenge for developing specific inhibitors.[4] A kinase inhibitor's selectivity profile dictates its therapeutic window and mechanism of action.
-
High Selectivity: Often desired to minimize off-target side effects. A highly selective inhibitor allows for precise validation of a kinase's role in a specific disease context.
-
Multi-Targeting (Polypharmacology): Can be a powerful therapeutic strategy. Inhibiting multiple kinases in a single oncogenic pathway can enhance efficacy and overcome resistance mechanisms.[5][6] For instance, the efficacy of Imatinib in treating gastrointestinal stromal tumors (GIST) was discovered due to its "off-target" inhibition of c-Kit, in addition to its primary Bcr-Abl target.[5]
Therefore, a comprehensive cross-reactivity profile is not merely a characterization step but a critical dataset that informs lead optimization, predicts potential toxicities, and uncovers new therapeutic opportunities.
Methodologies for Kinome-Wide Selectivity Profiling
A multi-faceted approach is essential to build a complete picture of an inhibitor's selectivity. These methods can be broadly categorized into biochemical assays, cell-based validation, and large-scale chemoproteomic techniques.
Foundational Biochemical Assays
These in vitro methods are the first step, providing quantitative data on enzyme inhibition.
-
Enzymatic Activity Assays: These assays measure the transfer of phosphate from ATP to a substrate. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter. For ATP-competitive inhibitors, performing the assay at an ATP concentration close to the Michaelis constant (Km) allows the IC₅₀ to approximate the inhibitor constant (Ki), providing a more direct measure of binding affinity.[6][7] Common formats include:
-
Radiometric Assays: The classic method using [γ-³²P]ATP or [γ-³³P]ATP to quantify substrate phosphorylation.[7][8]
-
Luminescence-Based Assays: These quantify the amount of ATP remaining after a kinase reaction (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity and less inhibition.[9][10]
-
Mobility Shift Assays: Microfluidics-based capillary electrophoresis separates the phosphorylated product from the non-phosphorylated substrate based on charge differences.[11]
-
-
Binding Assays: These measure the physical interaction between the inhibitor and the kinase, independent of enzymatic activity.
-
Thermal Shift Assays (TSA): A tight-binding inhibitor stabilizes a protein, increasing its melting temperature (Tm). This change can be monitored using a fluorescent dye.[5]
-
Competitive Binding Assays: These assays measure the displacement of a known, labeled ligand from the kinase's active site by the test inhibitor.
-
Advanced Chemoproteomic Approaches
For a comprehensive, unbiased view of an inhibitor's targets within a complex biological system, chemoproteomics is the gold standard. These methods profile inhibitor interactions with endogenous kinases in their native state.[12]
-
Kinobeads® (Multiplexed Inhibitor Beads): This powerful technique uses beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the expressed kinome from a cell or tissue lysate.[13][14][15] The lysate is pre-incubated with the soluble inhibitor of interest; kinases that bind to the test inhibitor will not be captured by the beads. The bound proteins are then eluted and identified and quantified by mass spectrometry. This competitive displacement format allows for the determination of the inhibitor's entire target profile and apparent dissociation constants (Kdapp) in a single experiment.[15][16]
-
KiNativ™: This is an activity-based profiling platform that utilizes soluble chemical probes—biotinylated, irreversible ATP/ADP analogs—that covalently modify a conserved lysine in the active site of kinases.[12][17] In a competitive experiment, a cell lysate is treated with the test inhibitor before the probe is added. The inhibitor's binding prevents the probe from labeling its target kinases. Subsequent analysis by mass spectrometry quantifies the unlabeled (i.e., inhibitor-bound) kinases, providing a precise measure of target engagement and inhibitor potency in a native cellular environment.[12][18] A key advantage is that the KiNativ™ profile often correlates more closely with cellular efficacy than profiles from recombinant assays.[12][18]
Critical In-Cell Validation
Biochemical potency does not always translate to cellular activity due to factors like cell permeability, efflux pumps, and high intracellular ATP concentrations.[19] Therefore, cell-based assays are crucial.
-
Cellular Target Engagement: Techniques like the NanoBRET™ assay can be used to confirm that the inhibitor binds to its intended target inside living cells.[19]
-
Cellular Phosphorylation Assays: Western blotting or cell-based ELISAs are used to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct downstream substrates. A potent and effective inhibitor will reduce these phosphorylation signals in a dose-dependent manner.[19]
-
Cell Proliferation/Viability Assays: These assays (e.g., BaF3 proliferation assays, MTT, or CellTiter-Glo®) measure the functional outcome of kinase inhibition on cellular processes like survival and growth.[19]
Comparative Cross-Reactivity Profiles of Indazole-Based Inhibitors
The indazole scaffold allows for diverse substitutions that can fine-tune potency and selectivity.[1] While specific data for novel this compound derivatives is emerging, we can analyze the profiles of well-known indazole inhibitors to understand the spectrum of selectivity that can be achieved.
Below is a comparative analysis of two representative indazole-based inhibitors: a multi-targeted inhibitor and a more selective inhibitor.
| Kinase Target | Axitinib (Multi-Targeted) IC₅₀ (nM) | Compound C05 (PLK4-Selective) IC₅₀ (nM) |
| VEGFR1 | 0.1 | >10,000 |
| VEGFR2 | 0.2 | >10,000 |
| VEGFR3 | 0.1-0.3 | >10,000 |
| PDGFRβ | 1.6 | >10,000 |
| c-KIT | 1.7 | >10,000 |
| PLK4 | 4.2[20] | < 0.1 [20] |
| AURKA | - | >1,000 |
| AURKB | - | >1,000 |
| CDK2 | - | >1,000 |
Data for Axitinib sourced from commercially available data. Data for Compound C05 sourced from literature.[20]
Analysis & Interpretation:
-
Axitinib demonstrates a classic multi-targeted profile. Originally developed as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), it also potently inhibits other receptor tyrosine kinases like PDGFRβ and c-KIT.[20] This polypharmacology is central to its anti-angiogenic and anti-tumor efficacy. Its activity against PLK4, though less potent than its primary targets, highlights the potential for cross-reactivity even in clinically approved drugs.[20]
-
Compound C05 , an optimized indazole derivative, shows exceptional potency and selectivity for Polo-like kinase 4 (PLK4), a serine/threonine kinase critical for centriole duplication.[20] The IC₅₀ is sub-nanomolar for PLK4, while it is orders of magnitude weaker against other kinases, making it a valuable tool compound to probe PLK4 biology and a promising starting point for a selective therapeutic.[20]
This comparison underscores how modifications to the core indazole structure can shift the selectivity profile from broad-spectrum to highly specific, tailoring the molecule for different therapeutic applications.
Visualizing Workflows and Pathways
Clear visualization of experimental processes and biological context is essential for understanding and reproducing complex scientific studies.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a comprehensive, multi-stage workflow for characterizing the cross-reactivity of a novel kinase inhibitor.
Caption: A typical workflow for kinase inhibitor cross-reactivity profiling.
Principle of the Kinobeads® Competitive Binding Assay
This diagram illustrates how the Kinobeads® platform identifies the targets of a free inhibitor.
Caption: The competitive binding principle of the Kinobeads® assay.
PLK4 Signaling and Inhibition
This diagram shows a simplified view of the PLK4 pathway, a target for selective indazole-based inhibitors.
Caption: Inhibition of the PLK4 pathway by an indazole-based compound.
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following are standardized, step-by-step protocols for key assays discussed in this guide.
Protocol 1: Luminescence-Based Biochemical Kinase Assay (e.g., Kinase-Glo®)
This protocol quantifies kinase activity by measuring the amount of ATP remaining in the reaction.
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in 100% DMSO. A typical starting stock is 10 mM.
-
Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), the specific kinase substrate peptide, and recombinant human kinase enzyme.
-
Assay Plate Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Kinase Reaction Initiation: Add 10 µL of the Reaction Master Mix to each well. Immediately after, add 10 µL of an ATP solution (prepared at 2x the final desired concentration, ideally at the Km of the kinase).
-
Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: Add 20 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Readout: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Phospho-Kinase Analysis by Western Blot
This protocol assesses the inhibitor's effect on target phosphorylation in intact cells.
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line where the target kinase is active) and allow them to adhere overnight. Treat the cells with increasing concentrations of the kinase inhibitor for a specified time (e.g., 2 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Scrape and collect the lysate. Clarify by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-PLK4).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein of the target kinase and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and quantify the specific reduction in phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any kinase-targeted therapeutic, a deep understanding of its cross-reactivity profile is non-negotiable. This guide has outlined the critical methodologies—from foundational biochemical assays to advanced chemoproteomic and cellular validation techniques—that together provide a comprehensive picture of an inhibitor's selectivity.
The strategic application of these workflows allows researchers to make informed decisions, transforming a promising chemical scaffold into a well-characterized clinical candidate. As technology evolves, the integration of computational prediction models and structural biology will further refine our ability to design kinase inhibitors with bespoke selectivity profiles, ultimately leading to safer and more effective medicines.[21][22]
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. This compound [myskinrecipes.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discover.library.noaa.gov [discover.library.noaa.gov]
- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling - BioSpace [biospace.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kinome-Wide Profiling Prediction of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-bromo-4-fluoro-1H-indazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-bromo-4-fluoro-1H-indazole. As a halogenated heterocyclic compound used in research and development, its waste stream is classified as hazardous and requires strict adherence to established safety and environmental regulations. This document is designed for laboratory personnel, including researchers, scientists, and technicians, to ensure that disposal procedures are managed with the highest degree of safety and scientific integrity.
Hazard Assessment and Characterization
A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust hazard assessment must be synthesized from data on structurally analogous compounds, such as other brominated, fluorinated, and indazole-based molecules.[1][2][3] The primary principle is to treat the compound with the caution afforded by its most hazardous structural analogs.
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
| Hazard Classification | GHS Hazard Statement | GHS Pictogram | Rationale / Based on Analogs |
| Acute Oral Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Common classification for similar bromo-indazole structures.[3][4] |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | A frequent characteristic of functionalized aromatic and heterocyclic compounds.[2][3][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Expected effect for fine chemical powders that are also skin irritants.[2][3][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Potential hazard when handling the compound as a powder or dust.[3][6] |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | None | Halogenated organic compounds can persist and bioaccumulate, posing a long-term environmental risk.[5] |
Due to its chemical structure (a carbon-halogen bond), this compound is definitively classified as a halogenated organic compound .[7][8] This classification is the single most critical factor in determining its proper disposal pathway.
The Regulatory Landscape: Understanding the "Why"
Proper disposal is not merely a best practice; it is a legal requirement governed by federal and state regulations. Two primary agencies in the United States set the standards for laboratory chemical waste:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all aspects of hazardous waste management, from generation to final disposal.[9][10] this compound waste falls under these regulations due to its hazardous characteristics.
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Lab Standard," mandates that laboratories develop a Chemical Hygiene Plan (CHP).[11][12] This plan must include procedures for safe handling and disposal of hazardous chemicals, ensuring worker safety.[11]
The core principle behind these regulations is to prevent harm to human health and the environment by ensuring hazardous materials are isolated and treated in a controlled manner.[13][14]
Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic protocol is essential for safety and compliance. The following steps outline the procedure from waste generation to collection.
Step 1: Waste Minimization and Source Reduction
The most effective waste management strategy is to minimize waste generation at the source.[15] This can be achieved by:
-
Ordering only the quantity of chemical required for your experiments.[16]
-
Reducing the scale of experiments whenever feasible to decrease the volume of waste produced.[13][16]
-
Maintaining a clear chemical inventory to avoid ordering duplicate or unnecessary reagents.[15][16]
Step 2: Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[17][18]
-
Primary Mandate: All waste containing this compound must be collected in a dedicated Halogenated Organic Waste container.[8][19]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol), acids, bases, or solid chemical waste.[8][20] Mixing non-halogenated waste into a halogenated stream significantly increases disposal costs and complexity.[20]
-
Keep solid and liquid waste streams separate.[17]
Step 3: Proper Containerization
The integrity of the waste container is fundamental to preventing leaks and exposures.[13][18]
-
Compatibility: Use a chemically compatible container. For halogenated organic solvents, glass or high-density polyethylene (HDPE) bottles are typically appropriate. Ensure the container's cap is also made of a compatible material.[18]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[13][18]
-
Headroom: Do not fill the container to more than 90% capacity to allow for vapor expansion.[14][18]
Step 4: Accurate and Complete Labeling
Unambiguous labeling prevents accidents and ensures the waste is handled correctly by all personnel, including EHS staff.
-
At the moment the first drop of waste is added, the container must be labeled.[19]
-
The label must clearly state the words "Hazardous Waste" .[20][21]
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or volumes.[8][19]
-
Indicate the relevant hazards using GHS pictograms or written warnings.[21]
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[16][18][21]
-
Location: The SAA must be under the direct control of laboratory personnel.[14]
-
Containment: The waste container should be placed within a secondary containment tray or tub to contain any potential spills.[15][22]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[16][19]
-
Inspection: Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[9][13]
-
Limits: Federal regulations limit SAA accumulation to a maximum of 55 gallons of hazardous waste. Once this limit is reached, it must be removed within three calendar days.[15][16] However, for prudence and safety, waste should be removed from the lab much more frequently.
Disposal Workflow and Decision-Making
The following diagram illustrates the procedural workflow for the proper handling and disposal of this compound waste within the laboratory.
Caption: Decision workflow for handling laboratory waste containing this compound.
Final Disposal Pathway: Beyond the Laboratory
Once collected by your institution's Environmental Health & Safety (EHS) department or a licensed contractor, the waste enters the final disposal phase.
-
Transportation: The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The universally accepted and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration.[8][13] This process is conducted in specialized hazardous waste incinerators equipped with advanced pollution control systems.
-
Mechanism of Destruction: Incineration effectively breaks down the complex organic molecule into simpler, less harmful components. The high temperatures destroy the indazole ring, and the resulting halogen atoms (bromine and fluorine) are converted into acidic gases (HBr and HF). These gases are then neutralized and "scrubbed" from the exhaust stream by the facility's air pollution control equipment, preventing their release into the atmosphere.
By meticulously following the procedures outlined in this guide, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect our shared ecosystem.
References
- 1. aksci.com [aksci.com]
- 2. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 3. fishersci.de [fishersci.de]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. Page loading... [wap.guidechem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. osha.gov [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. usbioclean.com [usbioclean.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. acewaste.com.au [acewaste.com.au]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 21. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 22. actenviro.com [actenviro.com]
A Comprehensive Guide to the Safe Handling of 7-bromo-4-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
As a novel heterocyclic compound, 7-bromo-4-fluoro-1H-indazole presents unique opportunities in medicinal chemistry and drug development. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: What You Need to Know
Anticipated Hazards:
-
Harmful if swallowed: Acute oral toxicity is a common characteristic of similar chemical structures.[2][3][6]
-
Causes skin irritation: Direct contact with the skin is likely to cause irritation.[2][3][4][6]
-
Causes serious eye irritation: The compound is expected to be a significant eye irritant.[2][3][4][6]
-
May cause respiratory irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[3][6]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | A standard lab coat is required to protect skin from accidental contact.[1] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Engineering Controls
-
Work Area: All manipulations of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and correctly fitted.[1]
Handling the Compound
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: When transferring the solid material, use appropriate tools such as a spatula.[1] Avoid any actions that could generate dust.
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, ensure it is in a designated area with minimal traffic and that the compound is in a sealed container during transport.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Good Housekeeping: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
In Case of a Spill
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's environmental health and safety department.
-
Cleanup (for small spills):
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Container: All solid waste contaminated with the compound should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
